Hsd17B13-IN-82
Description
Properties
Molecular Formula |
C24H15Cl3F3N3O3 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
3,5-dichloro-N-[8-chloro-2-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H15Cl3F3N3O3/c1-11-31-20-15(25)6-7-18(32-22(35)13-8-16(26)21(34)17(27)9-13)19(20)23(36)33(11)10-12-4-2-3-5-14(12)24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35) |
InChI Key |
LUYWFJNMOLFYHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Development of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Hsd17B13-IN-82" is not a publicly recognized designation. This guide focuses on the broader landscape of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, with a particular emphasis on publicly available information regarding the clinical candidate INI-822 and the tool compound BI-3231 .
Executive Summary
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for chronic liver diseases, most notably non-alcoholic steatohepatitis (NASH). The discovery that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease has catalyzed the development of inhibitors aiming to replicate this protective phenotype. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of small molecule inhibitors targeting HSD17B13. It is intended to serve as a resource for researchers and drug development professionals in the field of hepatology and metabolic diseases.
The Discovery of HSD17B13 as a Therapeutic Target
The validation of HSD17B13 as a drug target is strongly rooted in human genetics. Genome-wide association studies (GWAS) identified a splice variant in the HSD17B13 gene (rs72613567:TA) that leads to a loss of enzymatic function.[1] This variant was found to be associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), NASH, and cirrhosis.[1] Subsequent studies have consistently shown that enzymatically inactive forms of the HSD17B13 protein are linked to a decreased risk of advanced fibrotic disease in various liver conditions, including metabolic, alcoholic, and viral liver diseases.[2][3]
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[3] Its expression is upregulated in patients with NAFLD.[4] The enzyme is believed to play a role in hepatic lipid metabolism, with substrates including bioactive lipids like oxylipins, which are signaling molecules derived from polyunsaturated fatty acids.[5] The exact mechanism by which HSD17B13 contributes to liver pathology is still under investigation, but it is hypothesized that its enzymatic activity is involved in processes that promote inflammation and fibrosis.[1][5]
Mechanism of Action of HSD17B13 Inhibitors
The therapeutic rationale for inhibiting HSD17B13 is to mimic the protective effects observed in individuals with loss-of-function genetic variants. By blocking the enzymatic activity of HSD17B13, small molecule inhibitors are expected to modulate lipid metabolism within hepatocytes, leading to a reduction in lipotoxicity, inflammation, and fibrosis. Preclinical studies with the small molecule inhibitor INI-822 have shown that inhibition of HSD17B13 leads to an enrichment of hepatic lipid species, such as certain phosphatidylcholines, that were also identified in patients with the protective genetic variant.[2]
Preclinical Development of HSD17B13 Inhibitors
The preclinical development of HSD17B13 inhibitors has focused on demonstrating potent and selective inhibition of the target enzyme, favorable pharmacokinetic properties, and efficacy in relevant models of liver disease.
In Vitro Potency and Selectivity
INI-822 has been shown to be a potent inhibitor of HSD17B13 with low nanomolar potency.[5] It exhibits over 100-fold selectivity against other members of the HSD17B family.[5] For the tool compound BI-3231, specific IC50 values have been reported.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
| INI-822 | Human HSD17B13 | Low nM | [5] |
| BI-3231 | Human HSD17B13 | 1 | [2][3] |
| BI-3231 | Mouse HSD17B13 | 13 | [3] |
Preclinical Efficacy in Animal Models
INI-822 has been evaluated in rodent models of NASH, where it demonstrated improvements in markers of liver homeostasis.[2] Oral administration of INI-822 to rats on a high-fat, choline-deficient diet resulted in a reduction in liver transaminases (ALT), an increase in specific bioactive lipids, and an enrichment of hepatic phosphatidylcholines, consistent with observations in humans with the protective HSD17B13 variant.[2]
Table 2: Summary of Preclinical Efficacy of INI-822 in a Rat Model of NASH
| Parameter | Effect of INI-822 | Reference(s) |
| Alanine Aminotransferase (ALT) | Reduction | [2] |
| Hepatic Phosphatidylcholines | Enrichment | [2] |
| Bioactive Lipid Substrates | Increase | [2] |
Pharmacokinetics and Safety
INI-822 has shown low clearance and good oral bioavailability in mice, rats, and dogs, with pharmacokinetics supportive of once-daily oral dosing in humans.[5] Pilot 7-day toxicology studies in two species have been completed.[5]
Clinical Development of INI-822
INI-822 is the first small molecule inhibitor of HSD17B13 to advance to clinical development.[2]
Phase 1 Clinical Trial (NCT05945537)
A Phase 1, randomized, double-blind, placebo-controlled study of INI-822 is currently underway to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in participants with NASH or presumed NASH.[2][6]
Table 3: Overview of the INI-822 Phase 1 Clinical Trial
| Parameter | Description |
| Study ID | NCT05945537 |
| Phase | 1 |
| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending dose |
| Population | Healthy volunteers and participants with NASH or presumed NASH |
| Number of Participants | Approximately 96 |
| Primary Outcome Measures | Safety and tolerability |
| Secondary Outcome Measures | Pharmacokinetics, biomarkers of target engagement |
| Status | Recruiting |
Experimental Protocols
HSD17B13 High-Throughput Screening (HTS) Assay
The discovery of small molecule inhibitors of HSD17B13 often begins with a high-throughput screening campaign. A common approach involves a biochemical assay that measures the enzymatic activity of purified recombinant HSD17B13.
Protocol Outline:
-
Reagent Preparation:
-
Purified recombinant human HSD17B13 enzyme.
-
Substrate (e.g., estradiol or leukotriene B4).
-
Cofactor (NAD+).
-
Assay buffer.
-
-
Compound Dispensing:
-
Acoustically dispense a small volume of each compound from the library into a 384- or 1536-well plate.
-
-
Enzyme Reaction:
-
Add enzyme, substrate, and cofactor to the wells to initiate the reaction.
-
Incubate at a controlled temperature for a specific time.
-
-
Detection:
-
Measure the product formation or cofactor consumption using a suitable detection method, such as mass spectrometry or a luminescence-based assay that detects NADH production.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to controls.
-
Identify "hits" that exceed a predefined inhibition threshold.
-
Retinol Dehydrogenase Activity Assay (Cell-Based)
This assay measures the ability of HSD17B13 to convert retinol to retinaldehyde in a cellular context.
Protocol Outline:
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T) in a multi-well plate.
-
Transfect the cells with a plasmid expressing HSD17B13.
-
-
Substrate Addition:
-
Add all-trans-retinol to the cell culture medium.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 6-8 hours).
-
-
Retinoid Extraction:
-
Lyse the cells and extract the retinoids using an organic solvent.
-
-
Quantification:
-
Separate and quantify the levels of retinol and retinaldehyde using high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the enzymatic activity based on the amount of retinaldehyde produced.
-
Logical Framework for HSD17B13 Inhibitor Development
The development of HSD17B13 inhibitors follows a logical progression from initial target discovery to clinical evaluation.
Future Directions
The development of HSD17B13 inhibitors represents a promising, genetically validated approach for the treatment of NASH and other chronic liver diseases. The ongoing Phase 1 trial of INI-822 will provide crucial safety and pharmacokinetic data and will inform the design of subsequent efficacy studies. Key future directions in this field include:
-
Elucidation of the precise biological function of HSD17B13: A deeper understanding of its substrates and downstream signaling pathways will further refine the therapeutic hypothesis.
-
Development of target engagement biomarkers: Robust biomarkers will be essential for demonstrating that HSD17B13 has been effectively inhibited in clinical trials.
-
Evaluation of combination therapies: HSD17B13 inhibitors may be particularly effective when combined with other therapeutic agents that target different aspects of NASH pathogenesis, such as metabolic dysregulation or inflammation.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 3. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. origene.com [origene.com]
The Therapeutic Potential of Hsd17B13 Inhibition: A Technical Guide
An In-depth Examination of a Promising Target for Chronic Liver Disease
Note: This technical guide addresses the therapeutic potential of inhibiting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). The specific compound Hsd17B13-IN-82, also known as Compound 156, is a potent in vitro inhibitor of HSD17B13 with an IC50 value of ≤ 0.1 μM for estradiol.[1][2] However, detailed public data regarding its preclinical and clinical development are limited. Therefore, this guide will provide a comprehensive overview of the therapeutic potential of HSD17B13 inhibition by drawing on data from other well-characterized small molecule inhibitors and therapeutic agents targeting HSD17B13.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[5][6] This has spurred the development of various therapeutic modalities aimed at inhibiting HSD17B13 activity, including small molecule inhibitors and RNA interference (RNAi) therapeutics. This guide provides a technical overview of the rationale for targeting HSD17B13, the mechanism of action of its inhibitors, and a summary of the available preclinical and clinical data.
The Role of HSD17B13 in Liver Disease
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[3][7] While its precise physiological function is still under investigation, it is known to be involved in lipid and steroid metabolism.[1][8] Upregulation of HSD17B13 expression is observed in patients with NAFLD.[2][9] Mechanistically, HSD17B13 is thought to play a role in hepatic lipid accumulation.[8] Genetic variants that lead to a loss of HSD17B13 function are protective against the progression of liver disease, including steatosis, inflammation, and fibrosis.[5][6] This strong human genetic validation provides a solid foundation for the therapeutic hypothesis that inhibiting HSD17B13 will be beneficial in treating chronic liver diseases.
Therapeutic Modalities Targeting HSD17B13
Several approaches are being pursued to inhibit HSD17B13, with small molecules and RNAi therapeutics being the most advanced.
-
Small Molecule Inhibitors: These agents are designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic activity. Compounds like INI-822 and BI-3231 are examples of potent and selective small molecule inhibitors that have entered preclinical and clinical development.[1][10]
-
RNA Interference (RNAi) Therapeutics: These therapies, such as ALN-HSD (rapirosiran), are designed to specifically degrade the messenger RNA (mRNA) of HSD17B13, thereby preventing the production of the HSD17B13 protein.[1][11]
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize the available quantitative data for representative HSD17B13 inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Type | Target | Assay Substrate | IC50 | Reference |
| This compound | Small Molecule | HSD17B13 | Estradiol | ≤ 0.1 μM | [1][2] |
| BI-3231 | Small Molecule | HSD17B13 | Estradiol | 1 nM | [1] |
| INI-822 | Small Molecule | HSD17B13 | Not Disclosed | Not Disclosed | [1] |
Table 2: Preclinical and Clinical Efficacy of HSD17B13-Targeted Therapies
| Therapy | Modality | Study Phase | Model/Population | Key Findings | Reference |
| ALN-HSD (rapirosiran) | RNAi | Phase 1 | Healthy Volunteers & NASH Patients | Safe and well-tolerated; Reduced liver HSD17B13 mRNA; Lowered liver enzymes. | [1][11] |
| INI-822 | Small Molecule | Phase 1 | Healthy Subjects & (Suspected) NASH Patients | Evaluating safety, tolerability, and pharmacokinetics. | [1] |
| Hsd17b13 ASO | Antisense Oligonucleotide | Preclinical | CDAHFD Mouse Model of NASH | Significant reduction of hepatic Hsd17b13 expression; Modulatory effect on hepatic steatosis, but no effect on fibrosis. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of HSD17B13 inhibitors. Below are representative protocols for key experiments.
HSD17B13 Enzyme Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of HSD17B13.
-
Reagents and Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., estradiol)
-
Cofactor (e.g., NAD+)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., for measuring NADH production)
-
-
Procedure:
-
The test compound is serially diluted and incubated with the HSD17B13 enzyme and NAD+ in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate, estradiol.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of product (e.g., estrone) or consumed cofactor (NADH) is quantified using a suitable detection method (e.g., LC-MS or a luminescence-based assay).
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration.[13]
-
Animal Models of NASH
Preclinical efficacy of HSD17B13 inhibitors is often evaluated in rodent models that recapitulate key features of human NASH.
-
Model: Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) induced mouse model of NASH.[12]
-
Procedure:
-
Mice are fed a CDAHFD for a specified duration to induce steatosis, inflammation, and fibrosis.
-
The test compound is administered to a cohort of the CDAHFD-fed mice, while a control group receives a vehicle.
-
After the treatment period, various endpoints are assessed:
-
Histopathology: Liver sections are stained (e.g., with H&E for steatosis and inflammation, and Sirius Red for fibrosis) and scored.
-
Biochemical analysis: Plasma levels of liver enzymes (e.g., ALT, AST) are measured.
-
Gene expression analysis: Hepatic expression of genes involved in inflammation and fibrosis is quantified by qPCR.[12]
-
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Proposed role of HSD17B13 in hepatic lipid metabolism.
Caption: Mechanism of action for a small molecule inhibitor of HSD17B13.
Caption: A typical drug discovery workflow for an HSD17B13 inhibitor.
Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated strategy for the treatment of NAFLD and NASH. While detailed information on specific research compounds like this compound is not always publicly available, the broader field of HSD17B13 inhibitor development is advancing rapidly. Both small molecule inhibitors and RNAi therapeutics have shown encouraging results in early-stage studies, demonstrating target engagement and favorable safety profiles. Further clinical investigation will be crucial to fully elucidate the therapeutic potential of targeting HSD17B13 for patients with chronic liver disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. enanta.com [enanta.com]
- 4. HSD17B13 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. AU2014259757A1 - Compositions and methods for modulating HBV and TTR expression - Google Patents [patents.google.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. CA2708153C - Carbohydrate conjugates as delivery agents for oligonucleotides - Google Patents [patents.google.com]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. US9370582B2 - Carbohydrate conjugates as delivery agents for oligonucleotides - Google Patents [patents.google.com]
Hsd17B13-IN-82: A Technical Guide to its Role and Inhibition in NAFLD Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nonalcoholic fatty liver disease (NAFLD) represents a significant global health burden, with a substantial number of patients progressing to the more severe nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. Genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, as a key player in NAFLD pathogenesis. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the role of HSD17B13 in NAFLD and the current understanding of its inhibition by small molecules, with a focus on the inhibitor Hsd17B13-IN-82. This document details the quantitative data available for HSD17B13 inhibitors, outlines key experimental protocols for their evaluation, and visualizes the underlying biological pathways and experimental workflows.
The Role of HSD17B13 in NAFLD Pathogenesis
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[1] The expression of HSD17B13 is significantly upregulated in the livers of NAFLD patients.[2] The enzyme is localized to lipid droplets within hepatocytes and its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[3]
The primary enzymatic activity of HSD17B13 relevant to NAFLD appears to be its function as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[3][4] This activity is dependent on the enzyme's localization to lipid droplets.[4] Genetic variants of HSD17B13 that result in a loss of this enzymatic function are protective against the progression of NAFLD.[3] The precise mechanism by which HSD17B13 activity promotes NAFLD progression is still under investigation, but it is thought to be related to alterations in retinoid signaling and lipid metabolism within the liver.[4] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets.[3]
This compound: A Small Molecule Inhibitor of HSD17B13
This compound is a small molecule inhibitor of HSD17B13. While detailed peer-reviewed studies on this compound are not yet available, preliminary data from commercial suppliers provide initial insights into its inhibitory potential.
Quantitative Data
The following table summarizes the available in vitro inhibitory activity of a compound identified as HSD17B13-IN-8. It is important to note that this data is from a commercial source and has not been independently verified in a peer-reviewed publication.
| Compound | Target | Assay Substrate | IC50 (µM) | Source |
| HSD17B13-IN-8 | HSD17B13 | Estradiol | <0.1 | MedChemExpress[5] |
| HSD17B13-IN-8 | HSD17B13 | Leukotriene B4 (LTB4) | <1 | MedChemExpress[5] |
Experimental Protocols for Evaluating HSD17B13 Inhibitors
Detailed experimental protocols for this compound have not been published. However, the following sections describe representative methodologies used for the characterization of other potent and selective HSD17B13 inhibitors, such as BI-3231, which can serve as a guide for the evaluation of novel inhibitors.[6]
Biochemical Assays for HSD17B13 Activity
Objective: To determine the in vitro potency of a test compound against purified HSD17B13 enzyme.
Principle: The enzymatic activity of HSD17B13 can be measured by quantifying the production of NADH, a co-product of the oxidation of substrates like estradiol or retinol.[4] The reduction in NADH production in the presence of an inhibitor is proportional to its inhibitory activity.
Exemplary Protocol (NADH-Glo™ Assay): [4]
-
Reagents and Materials:
-
Purified recombinant human HSD17B13 protein.
-
Substrate: β-estradiol or all-trans-retinol.
-
Cofactor: NAD+.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100.
-
NAD(P)H-Glo™ Detection Reagent (Promega).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Add 80 nL of the test compound at various concentrations to the wells of a 384-well plate.
-
Add 2 µL of a substrate mix containing β-estradiol (final concentration 12 µM) and NAD+ (final concentration 500 µM) in assay buffer.
-
Initiate the reaction by adding 2 µL of purified HSD17B13 protein (final concentration 30 nM) in assay buffer.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction and measure NADH production by adding the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell-Based Assays for HSD17B13 Inhibition
Objective: To assess the ability of a test compound to inhibit HSD17B13 activity in a cellular context.
Principle: A cell line overexpressing HSD17B13 is treated with a substrate, and the formation of the product is measured. The inhibitory effect of a compound is determined by the reduction in product formation.
Exemplary Protocol (HEK293 Overexpression Model): [2]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect the cells with a vector expressing human HSD17B13. Stable cell lines are preferred for consistency.
-
-
Inhibition Assay:
-
Plate the HSD17B13-overexpressing HEK293 cells in 96-well plates.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Add the substrate (e.g., estradiol) to the cell culture medium and incubate for a specific time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
-
Product Quantification:
-
Quantify the concentration of the product (e.g., estrone, if estradiol is the substrate) in the supernatant using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
-
Data Analysis:
-
Calculate the percent inhibition of product formation at each compound concentration compared to a vehicle-treated control.
-
Determine the EC50 value from the concentration-response curve.
-
In Vivo Efficacy Studies in NAFLD Mouse Models
Objective: To evaluate the therapeutic potential of an HSD17B13 inhibitor in a preclinical model of NAFLD.
Principle: A diet-induced or genetic mouse model of NAFLD/NASH is treated with the test compound, and various pathological readouts are assessed.
Exemplary Protocol (High-Fat Diet-Induced NAFLD Model):
-
Animal Model:
-
Use C57BL/6J mice fed a high-fat diet (HFD) for an extended period (e.g., 12-16 weeks) to induce obesity, hepatic steatosis, and inflammation.
-
-
Drug Administration:
-
Administer the test compound (formulated in a suitable vehicle) to the HFD-fed mice via an appropriate route (e.g., oral gavage) daily for a specified duration (e.g., 4-8 weeks). A vehicle control group and a group of mice on a standard chow diet should be included.
-
-
Efficacy Endpoints:
-
Metabolic Parameters: Monitor body weight, food intake, and glucose tolerance.
-
Biochemical Markers: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver injury.
-
Histopathology: At the end of the study, collect liver tissues for histological analysis (H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis). Score the liver sections for NAFLD activity score (NAS).
-
Gene Expression Analysis: Analyze the expression of genes involved in lipogenesis, inflammation, and fibrosis in the liver tissue using qRT-PCR.
-
Lipid Analysis: Quantify hepatic triglyceride and cholesterol content.
-
-
Data Analysis:
-
Compare the various endpoints between the vehicle-treated and compound-treated groups using appropriate statistical tests.
-
Visualizing the Landscape of HSD17B13 in NAFLD
Signaling Pathway of HSD17B13 in NAFLD Pathogenesis
Caption: HSD17B13 signaling in NAFLD pathogenesis and the point of intervention for this compound.
Experimental Workflow for HSD17B13 Inhibitor Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of an HSD17B13 inhibitor.
Logical Relationship of HSD17B13 Inhibition in NAFLD
Caption: The logical rationale for targeting HSD17B13 as a therapeutic strategy for NAFLD.
Conclusion and Future Directions
The genetic and preclinical evidence strongly supports the role of HSD17B13 as a promising therapeutic target for NAFLD and NASH. Small molecule inhibitors, such as this compound, hold the potential to replicate the protective effects observed with loss-of-function genetic variants. The development and rigorous evaluation of these inhibitors using the types of experimental protocols outlined in this guide will be crucial in advancing novel therapies for patients with chronic liver disease. Future research should focus on obtaining detailed, peer-reviewed data for specific inhibitors like this compound, elucidating the precise molecular mechanisms by which HSD17B13 inhibition confers hepatoprotection, and translating these findings into clinical applications.
References
- 1. HSD17B13 | Abcam [abcam.com]
- 2. enanta.com [enanta.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. pubs.acs.org [pubs.acs.org]
The Inhibition of Hsd17B13: A Technical Guide to its Effect on Lipid Droplet Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a critical regulator of hepatic lipid metabolism and a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatohepatitis (MASH). This technical guide provides an in-depth overview of the current understanding of Hsd17B13's role in lipid droplet metabolism, with a focus on the effects of its inhibition. While specific public information on "Hsd17B13-IN-82" is not available, this document synthesizes data from well-characterized inhibitors, such as BI-3231 and the highly potent "compound 32," to provide a comprehensive resource for researchers in the field. This guide includes quantitative data on inhibitor potency, detailed experimental protocols for assessing inhibitor effects, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Hsd17B13 and its Role in Lipid Metabolism
Hydroxysteroid 17-beta dehydrogenase 13 is a lipid droplet-associated protein predominantly expressed in the liver. Its expression is upregulated in patients with NAFLD. Overexpression of Hsd17B13 in hepatocytes leads to an increase in the size and number of lipid droplets, suggesting a direct role in hepatic lipid accumulation. Conversely, loss-of-function variants of Hsd17B13 are associated with a reduced risk of chronic liver diseases, making it an attractive target for therapeutic intervention. The enzymatic activity of Hsd17B13 is implicated in the metabolism of various lipids and steroids, and its inhibition is a key strategy being explored for the treatment of MASH and other liver-related metabolic disorders.
Quantitative Data on Hsd17B13 Inhibitors
The development of potent and selective inhibitors is crucial for the therapeutic targeting of Hsd17B13. Below is a summary of the available quantitative data for two notable inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay Substrate | Reference |
| BI-3231 | Human Hsd17B13 | 1 | Estradiol | [1] |
| Mouse Hsd17B13 | 13 | Estradiol | [1] | |
| Compound 32 | Human Hsd17B13 | 2.5 | Not Specified | [2] |
Signaling Pathways
Hsd17B13 expression is regulated by key transcription factors involved in lipid metabolism. The Liver X Receptor alpha (LXRα) induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn directly promotes the transcription of the Hsd17B13 gene. This signaling cascade is a critical pathway in the control of lipogenesis.
Caption: Hsd17B13 signaling pathway and point of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of Hsd17B13 inhibitors on lipid droplet metabolism in hepatocytes.
In Vitro Model of Hepatic Steatosis and Inhibitor Treatment
Objective: To induce lipid accumulation in hepatocytes to mimic steatosis and to treat with an Hsd17B13 inhibitor to assess its effects.
Cell Line: HepG2 (human hepatoma cell line)
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Palmitic acid (PA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of Palmitic Acid-BSA Complex:
-
Prepare a 100 mM stock solution of palmitic acid in 0.1 M NaOH by heating at 70°C.
-
Prepare a 10% BSA solution in sterile water.
-
Add the palmitic acid stock solution dropwise to the BSA solution while stirring to achieve a final concentration of 5 mM PA in 10% BSA.
-
Sterilize the PA-BSA complex by filtering through a 0.22 µm filter.
-
-
Induction of Steatosis:
-
Seed HepG2 cells in appropriate culture plates (e.g., 24-well plates for staining, 6-well plates for protein/RNA analysis).
-
Once cells reach 70-80% confluency, replace the culture medium with DMEM containing the PA-BSA complex at a final concentration of 200-500 µM palmitic acid.
-
Incubate for 24 hours to induce lipid accumulation.
-
-
Inhibitor Treatment:
-
Prepare stock solutions of the Hsd17B13 inhibitor in DMSO.
-
After the 24-hour PA treatment, add the Hsd17B13 inhibitor at the desired final concentrations to the culture medium. Include a vehicle control (DMSO) group.
-
Incubate for an additional 24 hours.
-
Quantification of Lipid Accumulation by Oil Red O Staining
Objective: To visualize and quantify intracellular lipid droplets.
Materials:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Formalin (10%)
-
60% Isopropanol
-
Hematoxylin
-
Phosphate-Buffered Saline (PBS)
-
100% Isopropanol for elution
Protocol:
-
Fixation: After inhibitor treatment, aspirate the medium and wash the cells twice with PBS. Fix the cells with 10% formalin for 1 hour at room temperature.
-
Staining:
-
Wash the fixed cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution (6 parts Oil Red O stock solution to 4 parts distilled water, freshly prepared and filtered).
-
Incubate for 20 minutes at room temperature.
-
-
Washing and Counterstaining:
-
Wash the cells with distilled water until the excess stain is removed.
-
Incubate with hematoxylin for 1 minute to stain the nuclei.
-
Wash thoroughly with distilled water.
-
-
Visualization and Quantification:
-
Visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.
-
For quantification, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Measure the absorbance of the eluted stain at 492 nm using a spectrophotometer.
-
Triglyceride Quantification Assay
Objective: To quantitatively measure the intracellular triglyceride content.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Triglyceride Quantification Kit (commercially available)
-
Protein Assay Kit (e.g., BCA assay)
Protocol:
-
Cell Lysis: After inhibitor treatment, wash the cells with PBS and lyse them using a suitable cell lysis buffer.
-
Triglyceride Measurement:
-
Use a commercially available triglyceride quantification kit according to the manufacturer's instructions. This typically involves an enzymatic assay that results in a colorimetric or fluorometric output.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Normalization:
-
Determine the total protein concentration in each cell lysate using a protein assay kit.
-
Normalize the triglyceride concentration to the total protein concentration to account for differences in cell number.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing Hsd17B13 inhibitors.
Caption: A generalized experimental workflow for Hsd17B13 inhibitor discovery.
Conclusion
The inhibition of Hsd17B13 presents a promising therapeutic strategy for the treatment of NAFLD and MASH. This technical guide provides a foundational resource for researchers and drug developers, offering insights into the mechanism of Hsd17B13, the potency of its inhibitors, and detailed protocols for their evaluation. While the specific compound "this compound" remains to be publicly characterized, the data from existing inhibitors like BI-3231 and "compound 32" strongly support the continued investigation of this target. The methodologies and workflows described herein can be adapted to advance the discovery and development of novel Hsd17B13 inhibitors.
References
Understanding the Structure-Activity Relationship of HSD17B13 Inhibitors: A Technical Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases.[1][2][3] This has spurred significant interest in the development of small molecule inhibitors that can replicate this protective effect. While information on a specific compound designated "Hsd17B13-IN-82" is not publicly available, extensive research has been published detailing the structure-activity relationships (SAR) of several distinct series of potent HSD17B13 inhibitors. This guide synthesizes the available data on these inhibitors, providing insights into their development for researchers, scientists, and drug development professionals.
The Role of HSD17B13 in Liver Disease
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2][4] It is known to be upregulated in the livers of patients with NAFLD.[1][2] The enzyme is believed to play a role in hepatic lipid metabolism, and its substrates include steroids like estradiol and other bioactive lipids such as leukotriene B4.[1] The precise mechanism by which HSD17B13 contributes to liver pathology is still under investigation, but its enzymatic activity is considered a key factor.[5] Inhibition of HSD17B13 is therefore a promising strategy to halt the progression from simple steatosis to more severe liver conditions like NASH, fibrosis, and cirrhosis.[6][7]
Quantitative Data on HSD17B13 Inhibitors
Recent publications and patent literature have disclosed several series of HSD17B13 inhibitors. The following tables summarize the structure-activity relationship data for some of these series.
Table 1: Sulfonamide-Based Inhibitors
This series, explored by Pfizer, features a benzoic acid moiety linked to various heterocyclic groups via a sulfonamide linker.[8] The inhibitory activity was assessed against the oxidation of β-estradiol.
| Compound | R Group | hHSD17B13 IC50 (µM) vs. β-estradiol |
| 1 | Phenyl | 0.024 |
| Analog of 1 | Pyridyl | Not specified |
| Analog of 1 | Thienyl | Not specified |
Data sourced from Liu et al., 2023.[8][9]
Table 2: Phenol-Derived Inhibitors (BI-3231 Series)
Boehringer Ingelheim has reported the development of BI-3231, a potent and selective HSD17B13 inhibitor.[1][10] The optimization of an initial high-throughput screening hit led to this advanced compound.
| Compound | Modifications from Hit 1 | hHSD17B13 IC50 (µM) vs. estradiol | hHSD17B13 Cellular IC50 (µM) |
| Hit 1 | - | 1.4 | 4.8 |
| BI-3231 (45) | Optimized from Hit 1 | 0.001 | 0.033 |
Data sourced from Belyntsev et al., 2023.[1]
Table 3: Pfizer Patent Disclosed Inhibitors
A recent patent from Pfizer discloses a series of compounds with potent HSD17B13 inhibitory activity.[6][7]
| Example Compound | hHSD17B13 IC50 (nM) |
| Example 1 | < 100 |
| Example 2 | < 100 |
| Example 18 (HSD17B13-IN-23) | < 100 |
Data sourced from WO 2024/075051 A1.[7] The compound referred to as HSD17B13-IN-23 is noted as Example 18 in this patent.[11]
Experimental Protocols
The quantitative data presented above were generated using specific biochemical and cellular assays. The detailed methodologies are crucial for the interpretation and replication of these findings.
Human HSD17B13 Enzyme Inhibition Assay (Pfizer)
-
Enzyme and Substrate: The assay utilized purified recombinant human HSD17B13. The enzymatic reaction involved the oxidation of substrates such as β-estradiol or Leukotriene B4 (LTB4), with NAD+ serving as a cofactor.[8]
-
Detection Method: The reaction progress was monitored by detecting the production of NADH. This was achieved using a coupled-enzyme luminescence assay, the NAD(P)H-Glo™ Detection System (Promega), which generates a light signal proportional to the amount of NADH produced.[12][13]
-
Procedure:
-
Recombinant HSD17B13 was incubated with the test compound at varying concentrations.
-
The enzymatic reaction was initiated by the addition of the substrate (e.g., 12 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).[14]
-
The reaction was allowed to proceed for a set time at room temperature.
-
The NAD(P)H-Glo™ reagent was added to stop the reaction and generate a luminescent signal.
-
Luminescence was read on a plate reader.
-
IC50 values were calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
High-Throughput Screening and Inhibition Assay (Boehringer Ingelheim)
-
Screening Platform: A high-throughput screening campaign of ~1.1 million compounds was conducted using a matrix-assisted laser desorption ionization–time-of-flight mass spectrometry (MALDI-TOF-MS) platform.[1]
-
Enzyme and Substrate: The assay measured the enzymatic activity of purified human HSD17B13 with estradiol as the substrate and NAD+ as the cofactor.[1]
-
Cellular Assay:
-
HEK293 cells were engineered to overexpress human HSD17B13.
-
These cells were incubated with test compounds.
-
A known substrate was added to the cells.
-
After incubation, the cells were lysed, and the amount of product formed was quantified using mass spectrometry.
-
This allowed for the determination of inhibitor potency in a cellular context.[13]
-
Visualizations of Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological and experimental processes involved in HSD17B13 research.
HSD17B13 Upstream Regulation and Signaling
Caption: Upstream regulation of HSD17B13 expression via the LXR-α/SREBP-1c pathway.
General Workflow for HSD17B13 Inhibitor Discovery
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 13. enanta.com [enanta.com]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-82: A Technical Guide to the First Selective Chemical Probe for 17-β-Hydroxysteroid Dehydrogenase 13
An In-Depth Whitepaper for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of Hsd17B13-IN-82 (also known as BI-3231), a potent and selective chemical probe for the enzyme 17-β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 has emerged as a promising therapeutic target for chronic liver diseases, and this guide details the probe's characteristics, the experimental protocols for its use, and its significance in elucidating HSD17B13 function.
Introduction: HSD17B13 as a Therapeutic Target
17-β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, predominantly expressed in the liver and associated with lipid droplets (LDs).[1][2] Human genetic studies have compellingly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent fibrosis and cirrhosis.[3][4] These findings validate HSD17B13's enzymatic activity as a key factor in the progression of liver disease, establishing it as a high-potential target for therapeutic intervention.[5][6]
The enzyme is known to have retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde, a critical step in retinoic acid synthesis.[3][7] Its expression is regulated by key factors in lipid metabolism, including the liver X receptor-α (LXR-α) and sterol regulatory element-binding protein 1c (SREBP-1c).[3] The development of a selective chemical probe is therefore essential to dissect the specific biological roles of HSD17B13 and to aid in the development of novel therapeutics.
This compound (BI-3231): The First-in-Class Chemical Probe
This compound (BI-3231) is the first reported potent, selective, and well-characterized chemical probe for HSD17B13.[8][9] Developed through the optimization of a high-throughput screening hit, it provides a crucial tool for the scientific community to investigate the enzyme's function.[9] A structurally similar but inactive compound, BI-0955, is available as a negative control for in vitro experiments.[10]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound (BI-3231) and its corresponding negative control.
Table 1: In Vitro Potency and Selectivity of this compound (BI-3231)
| Compound | Target | Assay Type | Potency (Kᵢ) | Potency (IC₅₀) | Selectivity vs. HSD17B11 (IC₅₀) |
| This compound (BI-3231) | Human HSD17B13 | Enzymatic | 0.7 ± 0.2 nM | - | >10,000-fold |
| Mouse HSD17B13 | Enzymatic | Single-digit nM | - | - | |
| Human HSD17B11 | Enzymatic | - | > 10 µM | - | |
| BI-0955 (Negative Control) | Human HSD17B13 | Enzymatic | - | > 10 µM | - |
Data sourced from ACS Publications and EUbOPEN.[8][10]
Table 2: Cellular Activity of this compound (BI-3231)
| Compound | Target | Cell Line | Assay Type | Potency (IC₅₀) |
| This compound (BI-3231) | Human HSD17B13 | HEK Cells | Cellular Target Engagement | 11 ± 5 nM |
Data sourced from ACS Publications and EUbOPEN.[8][10]
Table 3: Physicochemical and Pharmacokinetic Properties of this compound (BI-3231)
| Property | Value |
| Molecular Weight | 380.08 g/mol |
| In Vivo Suitability | Tested in mouse (IV, PO, SC) |
| Key Pharmacokinetic Feature | Rapid in vivo clearance |
| Recommended In Vitro Concentration | Up to 1 µM |
Data sourced from EUbOPEN.[10] Note: The rapid clearance may necessitate specific dosing strategies for in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this chemical probe.
HSD17B13 Enzymatic Assay (In Vitro Potency)
This protocol is designed to measure the direct inhibition of purified HSD17B13 enzyme.
-
Objective: To determine the IC₅₀ or Kᵢ of an inhibitor against recombinant HSD17B13.
-
Materials:
-
Purified, recombinant human HSD17B13 enzyme.
-
Substrate: Estradiol or Leukotriene B₄ (LTB₄).
-
Cofactor: Nicotinamide adenine dinucleotide (NAD⁺). The probe's binding is highly NAD⁺ dependent.[8]
-
Assay Buffer (e.g., Tris-based buffer at physiological pH).
-
Test compounds (this compound) dissolved in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Dispense test compounds in serial dilutions into the assay plate.
-
Add a solution of HSD17B13 enzyme and NAD⁺ to each well and incubate to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the product formation. The detection method depends on the substrate used (e.g., measuring NADH fluorescence as a proxy for the reaction rate).
-
Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cellular HSD17B13 Target Engagement Assay
This cell-based assay validates that the probe can cross the cell membrane and inhibit the target in a physiological context.
-
Objective: To measure the IC₅₀ of an inhibitor against HSD17B13 in a cellular environment.
-
Materials:
-
HEK293 cells transiently overexpressing human HSD17B13.[8]
-
Cell culture medium and reagents.
-
Substrate that can be metabolized by the cells (e.g., a suitable retinol).
-
Test compounds (this compound) dissolved in DMSO.
-
-
Procedure:
-
Seed HEK293 cells expressing HSD17B13 in multi-well plates.
-
Treat the cells with serial dilutions of the test compound for a defined period.
-
Add the substrate to the cell medium and incubate to allow for enzymatic conversion.
-
Collect the cell supernatant or lysate.
-
Quantify the amount of product formed using an appropriate analytical method, such as LC-MS/MS.
-
Determine the IC₅₀ by plotting the inhibition of product formation against the compound concentration.
-
Retinol Dehydrogenase (RDH) Activity Assay
This assay specifically measures the known RDH function of HSD17B13.[7]
-
Objective: To assess the impact of HSD17B13 expression or inhibition on retinol metabolism.
-
Materials:
-
HEK293 cells transfected with an HSD17B13 expression vector (or empty vector as a control).[7]
-
All-trans-retinol (substrate).
-
Reagents for HPLC analysis.
-
-
Procedure:
-
Transfect HEK293 cells with the HSD17B13 expression plasmid.
-
After allowing for protein expression (e.g., 24 hours), treat the cells with all-trans-retinol (e.g., 2-5 µM) for 6-8 hours.[5]
-
(Optional) For inhibition studies, pre-incubate cells with this compound before adding retinol.
-
Harvest the cells and supernatant.
-
Extract retinoids from the samples.
-
Quantify the levels of retinaldehyde and retinoic acid using reverse-phase HPLC.[7]
-
Compare the product levels between HSD17B13-expressing cells and control cells to determine enzymatic activity.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts related to HSD17B13 and its chemical probe.
Caption: HSD17B13 signaling in hepatic lipid metabolism.
Caption: Experimental workflow for chemical probe development.
Caption: Logical framework for targeting HSD17B13.
Conclusion and Future Directions
This compound (BI-3231) represents a landmark achievement in the study of HSD17B13. As the first potent and selective chemical probe, it empowers the research community to move beyond genetic association studies and directly investigate the enzyme's physiological and pathophysiological roles.[8][9] Its availability through open science platforms further accelerates this discovery process.[10]
Future studies using this probe will be critical for:
-
Identifying Endogenous Substrates: Uncovering the specific, disease-relevant substrates of HSD17B13 in the liver.
-
Delineating Downstream Pathways: Understanding how HSD17B13 activity modulates lipid metabolism, inflammation, and fibrosis.
-
Validating Therapeutic Hypotheses: Providing pharmacological evidence in preclinical models of NAFLD and NASH to support ongoing drug development efforts.
This technical guide serves as a foundational resource for scientists and researchers aiming to leverage this compound to unravel the complexities of HSD17B13 biology and its role in chronic liver disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eubopen.org [eubopen.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Function of HSD17B13 in Hepatocytes
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, predominantly and specifically expressed in the hepatocytes of the liver.[1][2] Localized to the surface of lipid droplets (LDs), this enzyme has emerged as a critical regulator of hepatic lipid metabolism and a key player in the pathogenesis of chronic liver diseases.[3][4] While its precise physiological function is still under intense investigation, compelling human genetic evidence has identified loss-of-function variants in the HSD17B13 gene that are strongly protective against the progression of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease (ALD).[3][5] This protective association has positioned HSD17B13 as a high-value therapeutic target for the pharmaceutical industry. This guide provides a comprehensive overview of the molecular biology of HSD17B13, its enzymatic functions, its role in liver pathophysiology, and the current state of therapeutic development, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Molecular Biology of HSD17B13
Gene, Expression, and Localization
The human HSD17B13 gene is located on chromosome 4q22.1.[1][3] Its expression is highly enriched in the liver, with single-cell RNA sequencing analysis confirming that it is almost exclusively expressed in hepatocytes.[1][3] Within the hepatocyte, the HSD17B13 protein is specifically targeted to the phospholipid monolayer surface of intracellular lipid droplets (LDs), a localization critical for its function and stability.[3][6] This localization is mediated by its N-terminal sequence, particularly amino acids 1-28.[3][7]
Protein Structure and Enzymatic Activity
HSD17B13 is a 300-amino-acid protein belonging to a family of enzymes involved in metabolizing steroids, fatty acids, and bile acids.[1][8] While its full range of endogenous substrates is not completely elucidated, HSD17B13 has been shown to possess retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol (Vitamin A) to retinaldehyde.[6][9][10] This enzymatic function is dependent on its correct targeting to the lipid droplet and the integrity of its cofactor-binding site.[6][10] Other studies suggest it may also metabolize other bioactive lipids.[1][11] The loss-of-function genetic variants that protect against liver disease result in truncated, unstable, or enzymatically inactive proteins.[10][12]
Role in Liver Pathophysiology
Non-Alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)
HSD17B13 expression is significantly upregulated in the livers of patients with NAFLD.[4][10][13] Studies have shown that overexpression of HSD17B13 in hepatocytes promotes the accumulation of intracellular lipid droplets, enhances the expression of proteins involved in lipid synthesis, and can lead to hepatocyte injury.[4][13] In animal models, hepatic overexpression of HSD17B13 exacerbates liver steatosis and fibrosis.[13] Conversely, downregulation of its expression in NAFLD mouse models has been shown to have a therapeutic effect, improving liver lipid metabolism and reducing inflammation.[13]
Alcohol-Related Liver Disease (ALD)
The link between HSD17B13 and liver disease was first highlighted by large-scale human genetic studies. A protein-truncating variant in HSD17B13 was found to be associated with a significantly reduced risk of developing alcoholic liver disease and alcoholic cirrhosis.[3] This suggests that the enzymatic activity of HSD17B13 is a key contributor to the pathogenesis of alcohol-induced liver injury.
Impact of Genetic Variants
Human genetics have provided the strongest evidence for the role of HSD17B13 in liver disease. Several single nucleotide polymorphisms (SNPs) have been identified that confer protection.
-
rs72613567 (T>TA): This is the most well-characterized variant. The insertion of an adenine (TA allele) at a splice donor site leads to the generation of a truncated, unstable, and non-functional protein.[12] Carriers of this loss-of-function allele have a substantially lower risk of developing NAFLD, NASH, ALD, cirrhosis, and hepatocellular carcinoma (HCC).[3][5][9]
-
rs6834314 (A>G): This variant is in high linkage disequilibrium with rs72613567 and shows a similar pattern of protection against liver inflammation and ballooning.[10][14]
-
rs62305723 (P260S): This missense mutation also results in a loss of enzymatic activity and is associated with decreased hepatocyte ballooning and inflammation.[7][10]
Intriguingly, the protective HSD17B13 rs72613567 variant has been shown to mitigate the increased risk of liver injury conferred by the well-known PNPLA3 p.I148M risk allele.[9]
Data Presentation
Table 1: Association of HSD17B13 rs72613567 Variant with Chronic Liver Disease Risk
| Disease | Genotype | Risk Reduction | Population | Reference |
| Alcoholic Liver Disease | Heterozygote (TA) | 42% | European | [3] |
| Alcoholic Liver Disease | Homozygote (TA/TA) | 53% | European | [3] |
| Alcoholic Cirrhosis | Heterozygote (TA) | 42% | European | [3] |
| Alcoholic Cirrhosis | Homozygote (TA/TA) | 73% | European | [3] |
| NAFLD | Homozygote (TA/TA) | 30% | European | [15] |
Table 2: Quantitative Expression and Clinical Data
| Parameter | Condition | Value/Change | Subject | Reference |
| Hepatic HSD17B13 Expression | NAFLD vs. Healthy | 5.9-fold higher | Human | [10] |
| Immunohistochemistry Score | Normal Liver | 49.74 ± 4.13 | Human | [13] |
| Immunohistochemistry Score | NASH Liver | 67.85 ± 1.37 | Human | [13] |
| Immunohistochemistry Score | Cirrhosis Liver | 68.89 ± 1.71 | Human | [13] |
| Liver-Related Complications | rs72613567 Homozygote | HR: 0.004 | Human | [14] |
| Liver-Related Complications | rs6834314 Homozygote | HR: 0.01 | Human | [14] |
Table 3: Preclinical Inhibitor Potency
| Inhibitor | Target | IC50 | Assay Type | Reference |
| Compound 32 | HSD17B13 | 2.5 nM | Enzymatic | [16] |
| BI-3231 | HSD17B13 | - | Enzymatic | [17] |
Signaling Pathways and Mechanisms
The molecular mechanisms through which HSD17B13 exerts its effects are being actively defined.
-
Transcriptional Regulation: The expression of HSD17B13 is induced by the Liver X Receptor α (LXRα), a key regulator of lipid metabolism, in a manner dependent on the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[3][9] HSD17B13 may in turn promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipogenesis.[9]
-
Inflammatory Signaling: Overexpression of HSD17B13 in hepatocytes has been shown to increase the expression of pro-inflammatory cytokines like IL-6 and influence pathways such as NF-κB and MAPK.[13] It can also indirectly promote the activation of hepatic stellate cells, the primary fibrogenic cells in the liver.[9][13]
-
Leukocyte Adhesion: Recent evidence suggests a novel mechanism where HSD17B13 undergoes liquid-liquid phase separation (LLPS) to form condensates. This process promotes the synthesis of Platelet-Activating Factor (PAF), which in turn activates a PAFR/STAT3 signaling pathway, increasing fibrinogen expression and promoting leukocyte adhesion, a key step in liver inflammation.[18]
Experimental Protocols
Immunohistochemistry (IHC) for HSD17B13 in Human Liver
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) human liver biopsy sections (4-5 μm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes. Non-specific binding is blocked using a serum-based blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against HSD17B13 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody & Detection: After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit) for 1 hour. The signal is visualized using a diaminobenzidine (DAB) substrate kit, followed by counterstaining with hematoxylin.
-
Analysis: Staining intensity and the percentage of positive hepatocytes are scored to generate a semi-quantitative IHC score.[13]
In Vitro Hepatocyte Steatosis Model
-
Cell Culture: Human hepatocyte cell lines (e.g., Huh7, HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Lipid Loading: To induce steatosis, cells are treated with fatty acids. A stock solution of palmitate or oleic acid is prepared by conjugation to bovine serum albumin (BSA). Cells are incubated with 200-400 μM of the fatty acid-BSA conjugate for 24 hours.[13]
-
Lipid Droplet Staining: Intracellular lipid droplets are visualized by staining with a fluorescent neutral lipid dye, such as BODIPY 493/503 or Nile Red, for 15-30 minutes.
-
Imaging and Analysis: Cells are imaged using confocal or fluorescence microscopy. Lipid accumulation can be quantified by measuring the total fluorescence intensity per cell.
-
Gene/Protein Expression: Following treatment, cells are harvested for RNA or protein extraction to analyze HSD17B13 expression levels via qRT-PCR or Western blotting, respectively.[13]
Murine Models: A Note of Caution
While human genetic data provide a clear directive, results from mouse models have been conflicting. Several studies using Hsd17b13 whole-body knockout mice have failed to show a protective effect against diet-induced steatosis, inflammation, or fibrosis.[3][19][20] In some cases, knockout mice even exhibited worse phenotypes, such as increased weight gain on a chow diet.[20] However, other studies using shRNA-mediated knockdown of Hsd17b13 in the liver of obese mice did show a clear improvement in steatosis.[21] This discrepancy suggests potential species-specific differences in the function of HSD17B13 or compensatory mechanisms in knockout models.[19][20] These findings underscore the importance of relying on human data for therapeutic validation and exercising caution when translating findings from murine models.
Therapeutic Development and Future Directions
The strong protective effect of HSD17B13 loss-of-function in humans makes it a prime target for drug development in NASH and other chronic liver diseases. The therapeutic hypothesis is that inhibiting the enzyme's activity will mimic the protective genetic variants.[22][23]
-
Small Molecule Inhibitors: Several companies are developing orally available small molecule inhibitors. For example, INI-822 is a selective inhibitor that has entered Phase 1 clinical trials.[22] Preclinical data for other potent inhibitors have demonstrated robust anti-MASH effects in mouse models, reportedly by inhibiting the SREBP-1c/FAS pathway.[16]
-
RNA Interference (RNAi): Given that HSD17B13 is liver-specific, RNAi therapeutics (e.g., siRNAs) are a viable strategy. These approaches aim to reduce the expression of the HSD17B13 mRNA, thereby lowering protein levels. GSK4532990 is an siRNA therapeutic currently in clinical development.[23]
The development of HSD17B13 inhibitors represents a genetically validated, targeted approach to treating liver disease, with the potential to directly address hepatocellular injury, inflammation, and fibrosis.[22] Future research will focus on fully elucidating its substrate specificity, resolving the discrepancies in mouse model data, and advancing potent and selective inhibitors through clinical trials.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. escholarship.org [escholarship.org]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 14. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HSD17B13 inhibitors (Enanta Pharmaceuticals) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 23. primarysourceai.substack.com [primarysourceai.substack.com]
The Impact of Hsd17B13 Inhibition on Retinol Dehydrogenase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme highly expressed in the liver that has been identified as a key player in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to non-alcoholic steatohepatitis (NASH) and cirrhosis, making it a compelling therapeutic target.[1][4] One of the key enzymatic functions of HSD17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[1][5] This technical guide provides an in-depth overview of the impact of inhibiting HSD17B13's retinol dehydrogenase activity. While the specific inhibitor "Hsd17B13-IN-82" is not documented in publicly available scientific literature, this guide will use the framework of a hypothetical potent and selective inhibitor to detail the necessary experimental protocols, data presentation, and the underlying biological pathways.
HSD17B13 and its Role in Retinol Metabolism
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[6] It is localized to lipid droplets within hepatocytes and plays a role in hepatic lipid metabolism.[6] A crucial function of HSD17B13 is its ability to act as a retinol dehydrogenase, a key step in the synthesis of retinoic acid, a molecule with diverse biological functions.[5] The enzymatic activity of HSD17B13 is dependent on its localization to lipid droplets and the presence of its cofactor, NAD+.[5]
Signaling Pathway
The conversion of retinol to retinaldehyde by HSD17B13 is a critical control point in retinoid signaling. The following diagram illustrates the role of HSD17B13 in the context of hepatic retinol metabolism.
Assessing the Impact of an HSD17B13 Inhibitor on Retinol Dehydrogenase Activity
To determine the efficacy of a small molecule inhibitor against the retinol dehydrogenase activity of HSD17B13, a series of in vitro and cell-based assays are required.
Quantitative Data Presentation
The following tables provide a template for summarizing the key quantitative data for a hypothetical HSD17B13 inhibitor.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | Substrate | IC50 (nM) | Assay Type |
| HSD17B13-IN-X | Human HSD17B13 | all-trans-retinol | Value | Biochemical (e.g., HPLC-based) |
| HSD17B13-IN-X | Human HSD17B13 | Estradiol | Value | Biochemical (e.g., Luminescence) |
Table 2: Cell-Based Activity
| Compound | Cell Line | Substrate | EC50 (nM) | Endpoint Measured |
| HSD17B13-IN-X | HEK293 (overexpressing HSD17B13) | all-trans-retinol | Value | Retinaldehyde formation |
| HSD17B13-IN-X | Primary Human Hepatocytes | Endogenous | Value | Retinaldehyde levels |
Table 3: Selectivity Profile
| Compound | Target | IC50 (nM) | Fold Selectivity (vs. HSD17B13) |
| HSD17B13-IN-X | HSD17B11 | Value | Value |
| HSD17B13-IN-X | RDH10 | Value | Value |
| HSD17B13-IN-X | Other SDRs | Value | Value |
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of an inhibitor's impact on HSD17B13's retinol dehydrogenase activity.
Cell-Based Retinol Dehydrogenase Activity Assay
This protocol is adapted from studies characterizing the enzymatic function of HSD17B13.[5]
Objective: To measure the inhibition of HSD17B13-mediated conversion of retinol to retinaldehyde by a test compound in a cellular context.
Materials:
-
HEK293 cells
-
Expression vector for human HSD17B13 (e.g., with a FLAG or GFP tag)
-
Transient transfection reagent
-
DMEM supplemented with 10% FBS
-
all-trans-retinol (stock solution in ethanol)
-
Test inhibitor (stock solution in DMSO)
-
HPLC system with a UV detector
-
Reagents for protein quantification (e.g., BCA assay)
-
Antibodies for Western blotting (e.g., anti-FLAG, anti-HSD17B13)
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Transfect cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the protein for 24-48 hours.
-
-
Inhibitor and Substrate Treatment:
-
Pre-incubate the transfected cells with varying concentrations of the HSD17B13 inhibitor or vehicle (DMSO) for 1-2 hours.
-
Add all-trans-retinol to a final concentration of 2-5 µM.
-
Incubate for 8 hours at 37°C.
-
-
Sample Collection and Preparation:
-
Harvest the cells and media.
-
Separate the cell pellet and supernatant by centrifugation.
-
Lyse the cell pellet for protein quantification and Western blot analysis to confirm HSD17B13 expression.
-
Perform a liquid-liquid extraction on the cell lysate and media to isolate retinoids.
-
-
Quantification of Retinoids by HPLC:
-
Analyze the extracted samples using a reverse-phase HPLC system.
-
Separate and quantify retinol, retinaldehyde, and retinoic acid based on retention times and standard curves.
-
-
Data Analysis:
-
Normalize the amount of retinaldehyde produced to the total protein concentration in each sample.
-
Calculate the percent inhibition of retinaldehyde formation at each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the cell-based retinol dehydrogenase activity assay.
Conclusion
The inhibition of HSD17B13's retinol dehydrogenase activity presents a promising therapeutic strategy for the treatment of NAFLD and NASH. While the specific inhibitor "this compound" remains unidentified in public databases, the experimental framework detailed in this guide provides a robust methodology for evaluating the impact of any potent and selective HSD17B13 inhibitor on this key enzymatic function. The use of well-structured quantitative data presentation and detailed, reproducible protocols is paramount for advancing our understanding of HSD17B13's role in liver disease and for the development of novel therapeutics. Future research should focus on characterizing the effects of newly developed HSD17B13 inhibitors on retinol metabolism both in vitro and in relevant preclinical models of NAFLD.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. mdpi.com [mdpi.com]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Signaling Pathways of HSD17B13 Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a pivotal, liver-specific protein implicated in the pathogenesis of chronic liver diseases, most notably non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). While hepatic expression of HSD17B13 is upregulated in NAFLD and correlates with lipid accumulation, genetic loss-of-function variants are paradoxically protective against disease progression, reducing inflammation, fibrosis, and the risk of hepatocellular carcinoma.[1][2] This has positioned HSD17B13 as a high-value therapeutic target. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by HSD17B13, offering insights into the molecular consequences of its inhibition. We present quantitative data from key studies, detailed experimental protocols for investigating its function, and visual diagrams of the core signaling cascades.
Introduction to HSD17B13
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, enzymes typically involved in steroid, fatty acid, and bile acid metabolism.[3] Unlike other family members, HSD17B13 is expressed almost exclusively in the liver, specifically within hepatocytes.[4] Subcellularly, it is localized to the endoplasmic reticulum and the surface of lipid droplets (LDs), the primary organelles for neutral lipid storage.[2][5] Its expression is transcriptionally upregulated by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1] This links HSD17B13 directly to pathways that control hepatic lipid homeostasis.
While its precise physiological substrates are still under investigation, HSD17B13 has demonstrated enzymatic activity as a retinol dehydrogenase, converting retinol to retinaldehyde.[1][4] It may also act on other lipid species, including steroids and proinflammatory mediators like leukotriene B4.[1][4] The protective nature of its loss-of-function variants suggests that its enzymatic activity, under conditions of metabolic stress, contributes to hepatic injury, inflammation, and fibrosis.[4] Therefore, inhibiting HSD17B13 is a promising therapeutic strategy to halt the progression of chronic liver disease.
Core Downstream Signaling Pathways of HSD17B13
Inhibition of HSD17B13 is expected to reverse or mitigate the downstream effects of its enzymatic activity. The primary pathways affected include hepatic lipid metabolism, retinoid signaling, inflammation, and fibrogenesis through paracrine activation of hepatic stellate cells (HSCs).
Regulation of Hepatic Lipid Metabolism
Wild-type HSD17B13 activity is associated with increased accumulation of lipids in hepatocytes. Overexpression of HSD17B13 in cell lines and mouse models leads to an increase in the number and size of LDs.[1][6] The mechanism appears to involve the stabilization of intracellular triglycerides.[6] Furthermore, HSD17B13 is part of a positive feedback loop with SREBP-1c, a master regulator of fatty acid synthesis.[1] Inhibition of HSD17B13 is therefore hypothesized to decrease hepatic steatosis by reducing lipid droplet stability and disrupting this lipogenic feedback loop.
Paracrine Activation of Hepatic Stellate Cells (HSCs) and Fibrosis
A critical discovery in HSD17B13 signaling is its role in mediating crosstalk between hepatocytes and HSCs, the primary fibrogenic cells in the liver. Catalytically active HSD17B13 in hepatocytes drives the upregulation and secretion of Transforming Growth Factor-beta 1 (TGF-β1).[7][8] This secreted TGF-β1 then acts on neighboring HSCs in a paracrine manner, inducing their activation.[7][8] Activated HSCs differentiate into myofibroblasts, which are responsible for synthesizing and depositing extracellular matrix proteins like collagen, leading to liver fibrosis.
Consequence of Inhibition: Blocking HSD17B13 activity in hepatocytes prevents the upregulation of TGF-β1.[8] This disrupts the paracrine signaling to HSCs, thereby preventing their activation and subsequent collagen production, which is the mechanistic basis for the protective effect of HSD17B13 inhibition against liver fibrosis.[7][8]
Modulation of Hepatic Inflammation
Genetic variants that lead to a loss of HSD17B13 function are strongly associated with reduced liver inflammation.[1] Patients with these variants exhibit lower serum levels of key liver injury markers, alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1] Mechanistically, this may be linked to HSD17B13's ability to metabolize proinflammatory lipid mediators.[1] Additionally, studies in NAFLD patients with the protective variant showed a significant downregulation of proinflammatory genes and lower plasma levels of Interleukin-6 (IL-6).[1] Inhibition of HSD17B13 is thus expected to have a direct anti-inflammatory effect in the liver.
Pyrimidine Catabolism
Recent metabolomics studies have uncovered a novel pathway influenced by HSD17B13. The protective rs72613567-A variant in humans, as well as Hsd17b13 knockdown in mice, is associated with decreased pyrimidine catabolism, specifically at the level of the enzyme dihydropyrimidine dehydrogenase (DPYD).[9][10] In mouse models of NASH, hepatic pyrimidines are depleted, and inhibiting their catabolism phenocopies the anti-fibrotic protection conferred by HSD17B13 loss-of-function.[9][10] This suggests that HSD17B13 inhibition may protect against fibrosis by preserving the hepatic pyrimidine pool.[9]
Visualizing the Pathways and Workflows
Caption: Upstream regulation and subcellular localization of HSD17B13 protein.
Caption: Downstream signaling cascade of active HSD17B13 leading to fibrosis.
Caption: Protective effects resulting from the inhibition of HSD17B13.
Quantitative Data Summary
The protective effects of HSD17B13 loss-of-function are well-documented through quantitative analysis of clinical and histological data.
Table 1: Effect of HSD17B13 rs72613567:TA Variant on Liver Disease Risk and Markers
| Parameter | Effect of TA Allele (per allele) | Population | Reference |
|---|---|---|---|
| Risk of Alcoholic Liver Disease | 42% reduction (heterozygotes) | 46,544 Europeans | [5] |
| 53% reduction (homozygotes) | [5] | ||
| Risk of Alcoholic Cirrhosis | 42% reduction (heterozygotes) | 46,544 Europeans | [5] |
| 73% reduction (homozygotes) | [5] | ||
| Risk of NASH Cirrhosis | 26% reduction (heterozygotes) | 46,544 Obese Individuals | [1] |
| 49% reduction (homozygotes) | [1] | ||
| Serum ALT Levels | Significant Reduction (P=4.2x10⁻¹²) | 46,544 Obese Individuals | [1] |
| Serum AST Levels | Significant Reduction (P=6.2x10⁻¹¹) | 46,544 Obese Individuals | [1] |
| Histological Features | Decreased inflammation, ballooning, fibrosis | Biopsy-proven NAFLD patients |[1] |
Table 2: HSD17B13-Mediated Changes in Cellular and Molecular Markers
| Marker | Condition | Effect | Model System | Reference |
|---|---|---|---|---|
| Triglyceride (TG) Content | HSD17B13 Overexpression | Increased TG accumulation | Huh7 & L02 cells | [6] |
| TGF-β1 Expression | Active HSD17B13 Expression | Strong Upregulation | Cultured human hepatocytes | [7][8] |
| α-SMA, COL1A1 (Fibrosis markers) | Hepatocyte-conditioned media (active HSD17B13) | Increased expression in HSCs | LX2 stellate cells | [7][8] |
| Hepatic Pyrimidines | HSD17B13 rs72613567-A variant | Increased Levels | Human liver tissue | [9] |
| Proinflammatory Gene Expression | HSD17B13 rs72613567 variant | Downregulation | NAFLD patients |[1] |
Key Experimental Protocols
Investigating the downstream effects of HSD17B13 inhibition requires a combination of enzymatic, cellular, and molecular biology techniques.
HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay
This assay measures the enzymatic conversion of retinol to retinaldehyde.[11]
-
Cell Culture and Transfection: Seed HEK293 or HepG2 cells. Transiently transfect with plasmids expressing wild-type HSD17B13, a mutant of interest, or an empty vector control.
-
Substrate Addition: After 24-48 hours, add all-trans-retinol (e.g., 2-5 µM final concentration) to the culture medium. Incubate for 6-8 hours.
-
Retinoid Extraction: Harvest cells and media. Perform a liquid-liquid extraction using hexane to isolate retinoids.
-
Quantification by HPLC: Separate and quantify retinaldehyde and retinoic acid from the extracts using normal-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Normalization: Normalize retinoid levels to the total protein concentration of the cell lysates. Express results relative to the empty vector control.[11]
Analysis of Lipid Droplet Accumulation
This protocol quantifies changes in intracellular lipid storage.[6]
-
Cell Culture and Treatment: Plate hepatocytes (e.g., L02 or Huh7 cells) on glass coverslips or in 96-well imaging plates. Transfect with HSD17B13 expression vectors or treat with HSD17B13 inhibitors.
-
Lipid Loading: Induce lipid droplet formation by treating cells with oleic acid (e.g., 400 µM) for 24 hours.
-
Staining: Fix cells with 3-4% paraformaldehyde. Stain for lipid droplets using Nile Red (10 µM for 10 minutes) or BODIPY 493/503. Counterstain nuclei with DAPI.[6]
-
Imaging: Acquire images using a confocal or high-content imaging microscope.
-
Image Analysis: Use automated image analysis software (e.g., ImageJ, CellProfiler) to quantify the number, size, and total area of lipid droplets per cell.[12][13]
Hepatocyte-Hepatic Stellate Cell (HSC) Co-culture / Conditioned Media Assay
This assay models the paracrine signaling that leads to fibrosis.[7][8]
-
Hepatocyte Culture and Treatment: Culture human hepatocytes (e.g., HepG2, primary hepatocytes) and transfect to express active HSD17B13, an inactive mutant, or treat with an HSD17B13 inhibitor. Culture for 48-72 hours.
-
Conditioned Media (CM) Preparation: Collect the culture supernatant from the treated hepatocytes. Centrifuge to remove cell debris and store as conditioned media (CM).
-
HSC Treatment: Culture human HSCs (e.g., LX-2 cells) and starve them in serum-free media. Treat the HSCs with the prepared CM (e.g., 1:1 dilution with fresh media) for 24-48 hours.
-
Analysis of HSC Activation: Harvest the HSCs for analysis.
-
Gene Expression: Use qRT-PCR to measure mRNA levels of activation markers like alpha-smooth muscle actin (ACTA2/α-SMA), Collagen type I alpha 1 (COL1A1), and TGFB1.
-
Protein Expression: Use Western blotting to measure protein levels of α-SMA and collagen I.
-
-
TGF-β1 Neutralization (Control): As a control, pre-incubate the hepatocyte CM with a TGF-β1 neutralizing antibody before adding it to the HSCs to confirm the pathway's dependence on TGF-β1.[8]
Caption: Experimental workflow for studying hepatocyte-HSC paracrine signaling.
Conclusion
The inhibition of HSD17B13 represents a highly validated and promising therapeutic strategy for chronic liver diseases like NASH. Its downstream effects are multifaceted, converging on the critical disease-driving processes of steatosis, inflammation, and fibrosis. The primary mechanism of its pro-fibrotic action appears to be the paracrine activation of hepatic stellate cells via hepatocyte-derived TGF-β1, a pathway that is effectively silenced by HSD17B13 inhibition. Further investigation into its role in pyrimidine metabolism and the modulation of inflammatory lipid mediators will continue to refine our understanding and support the clinical development of HSD17B13 inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers aiming to further dissect the function of this key hepatic enzyme.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Cell-Based Assay for Determining Hsd17B13-IN-82 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] The enzymatic activity of HSD17B13, which includes the conversion of retinol to retinaldehyde (a retinol dehydrogenase activity), is implicated in the progression of liver injury.[3][5] Consequently, inhibiting HSD17B13 has emerged as a promising therapeutic strategy for these conditions.
Hsd17B13-IN-82 is a chemical probe designed to inhibit the enzymatic function of HSD17B13. These application notes provide a detailed protocol for a cell-based assay to quantify the inhibitory activity of this compound. The assay measures the reduction in HSD17B13-mediated substrate conversion in a cellular environment, providing a critical tool for inhibitor characterization and drug development.
Assay Principle
The cell-based assay is designed to measure the potency of inhibitors against HSD17B13 activity within a cellular context. The principle involves overexpressing human HSD17B13 in a suitable cell line, such as HEK293 or HepG2 cells.[5][6] These cells are then treated with varying concentrations of the inhibitor, this compound. Following inhibitor treatment, a known substrate of HSD17B13, such as all-trans-retinol, is added to the culture.[5][7]
The enzymatic activity is determined by quantifying the outcome of the NAD+-dependent oxidation reaction catalyzed by HSD17B13. Two primary detection methods can be employed:
-
Direct Product Quantification: Measuring the formation of the product (e.g., retinaldehyde) using sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) or RapidFire Mass Spectrometry (RF-MS).[5][6][8]
-
Cofactor-Based Quantification: Measuring the production of NADH, a byproduct of the dehydrogenase reaction, using a coupled-enzyme luminescent assay, such as the NAD-Glo™ assay.[6][9]
The reduction in product formation or NADH generation in the presence of this compound relative to a vehicle control is used to determine the inhibitor's potency, typically expressed as an IC50 value.
HSD17B13 Metabolic Pathway and Inhibition
The following diagram illustrates the catalytic role of HSD17B13 in retinol metabolism on the surface of a lipid droplet and the mechanism of its inhibition.
Experimental Protocols
This section provides a detailed methodology for assessing this compound activity. Two alternative endpoint measurements are described.
Required Materials
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Human Hepatocellular Carcinoma (HepG2) cells.
-
Expression Vector: A mammalian expression plasmid containing full-length human HSD17B13 cDNA (e.g., pCMV-HSD17B13-FLAG). An empty vector (EV) is required for control experiments.
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
This compound
-
All-trans-retinol (substrate)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (for Western Blot)
-
BCA Protein Assay Kit
-
-
Endpoint Detection Kits (choose one):
-
Option A (Luminescence): NAD/NADH-Glo™ Assay kit (Promega)
-
Option B (Chromatography): Reagents for HPLC or MS analysis (e.g., hexane, ethanol, retinoid standards).
-
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO₂)
-
White, opaque 96-well cell culture plates (for luminescence) or standard plates
-
Luminometer or HPLC/Mass Spectrometer system
-
Confocal microscope (for localization studies, optional)
-
Experimental Workflow Diagram
The overall workflow for the cell-based assay is outlined below.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEK293 or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of media.
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Transfection
-
One day after seeding, transfect the cells in triplicate with either the HSD17B13 expression plasmid or an empty vector control according to the transfection reagent manufacturer's protocol.[7]
-
Incubate for 24 hours to allow for protein expression.
Day 3: Inhibitor Treatment and Substrate Addition
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be 0.1 nM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the cells and add 90 µL of medium containing the appropriate inhibitor concentration.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
Prepare a stock solution of all-trans-retinol in an appropriate solvent. Dilute it in culture medium to the final working concentration (e.g., 2-5 µM).[5][7]
-
Add 10 µL of the retinol working solution to each well.
-
Incubate the plate for 6-8 hours at 37°C, 5% CO₂.[7]
Endpoint Measurement Protocols
Option A: Luminescence-Based NADH Detection
-
After the 6-8 hour substrate incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the NAD/NADH-Glo™ reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure luminescence using a plate-reading luminometer.
Option B: HPLC-Based Product Detection
-
After the 6-8 hour substrate incubation, collect the cell culture medium and/or cell lysates.
-
Extract retinoids by adding an equal volume of ethanol followed by a double volume of hexane, then vortexing and centrifuging to separate the phases.[10]
-
Carefully collect the upper hexane layer containing the retinoids.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
Analyze the samples by normal-phase HPLC to separate and quantify retinaldehyde and retinoic acid against known standards.[7][10]
-
Normalize the retinoid levels to the total protein concentration in each corresponding well, determined by a BCA assay.
Data Presentation and Analysis
The raw data (luminescence or peak area) should be processed to determine inhibitor potency.
-
Normalization:
-
Subtract the background signal (from empty vector-transfected cells or no-substrate controls).
-
Define the 0% inhibition control as the signal from HSD17B13-transfected cells treated with vehicle (e.g., DMSO).
-
Define 100% inhibition as the background signal.
-
Calculate the percent inhibition for each concentration of this compound.
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
-
IC50 Determination:
-
Plot the percent inhibition against the log-transformed concentrations of this compound.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of HSD17B13 activity.
-
Example Data Table
The following table shows example data for a potent HSD17B13 inhibitor, BI-3231, which can serve as a reference for expected results with this compound.[11]
| Assay Type | Target Species | Substrate | IC50 (nM) |
| Biochemical | Human HSD17B13 | Estradiol | 4.8 |
| Biochemical | Mouse HSD17B13 | Estradiol | 3.0 |
| Cell-Based | Human HSD17B13 | Estradiol | 34 |
Table based on reported values for inhibitor BI-3231.[11] Data for this compound should be generated and presented similarly.
Summary
This document provides a comprehensive guide for establishing a robust cell-based assay to evaluate the activity of HSD17B13 inhibitors like this compound. By offering protocols for both luminescence and chromatography-based detection, these notes cater to different laboratory capabilities, from high-throughput screening to detailed mechanistic studies. Adherence to this protocol will enable researchers to accurately determine the cellular potency of novel inhibitors targeting HSD17B13.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. researchgate.net [researchgate.net]
- 8. enanta.com [enanta.com]
- 9. enanta.com [enanta.com]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies with Hsd17B13-IN-82
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH) and other chronic liver diseases.[4][5] This has identified HSD17B13 as a promising therapeutic target for the treatment of liver diseases.[3][6] Hsd17B13-IN-82 is a novel investigational inhibitor of HSD17B13. These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical models of liver disease.
Mechanism of Action and Signaling Pathway
HSD17B13 is involved in several metabolic processes, including steroid hormone, fatty acid, and cholesterol metabolism.[1] Its overexpression is associated with increased lipogenesis and triglyceride levels in the liver.[1] The exact mechanism of HSD17B13 is still under investigation, but it is known to be involved in pathways related to lipid metabolism and inflammation.[7] Inhibition of HSD17B13 is expected to ameliorate liver steatosis, inflammation, and fibrosis. HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory binding protein-1c (SREBP-1c).[4] HSD17B13, in turn, promotes SREBP-1c maturation, creating a positive feedback loop that enhances lipogenesis.[4] Furthermore, HSD17B13 can influence inflammatory pathways such as the NF-κB and MAPK signaling pathways.[7]
Experimental Protocols
The following protocols describe the use of this compound in common preclinical models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Protocol 1: High-Fat Diet (HFD)-Induced NAFLD Model in Mice
This model is suitable for evaluating the effect of this compound on hepatic steatosis.
1. Animal Model:
-
Species: C57BL/6J mice (male, 8 weeks old).
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to chow and water.
2. Diet and Treatment:
-
Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.
-
Treatment Groups:
-
Group 1: Chow + Vehicle
-
Group 2: HFD + Vehicle
-
Group 3: HFD + this compound (Low Dose)
-
Group 4: HFD + this compound (High Dose)
-
-
Drug Administration:
-
Vehicle: Prepare a suitable vehicle for this compound (e.g., 0.5% methylcellulose in water).
-
Dosing: Administer this compound or vehicle daily via oral gavage for the last 4 weeks of the HFD feeding period. The specific doses should be determined based on preliminary pharmacokinetic and tolerability studies.
-
3. Endpoints and Measurements:
-
Body Weight and Food Intake: Monitor weekly.
-
Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study.
-
Serum Analysis: At sacrifice, collect blood for analysis of:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) for liver injury.
-
Triglycerides (TG) and Total Cholesterol (TC).
-
-
Liver Histology:
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding.
-
Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning.
-
Stain sections with Sirius Red for fibrosis assessment.
-
-
Liver Triglyceride Content: Homogenize a portion of the liver and measure triglyceride content using a commercial kit.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of genes involved in lipogenesis (e.g., Srebf1, Fasn, Acc), inflammation (e.g., Tnf, Il6, Ccl2), and fibrosis (e.g., Col1a1, Timp1, Acta2).
Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
This model is used to assess the anti-fibrotic potential of this compound.
1. Animal Model:
-
Species: C57BL/6J mice (male, 8-10 weeks old).
-
Acclimatization: As described in Protocol 1.
2. Induction and Treatment:
-
Induction: Administer CCl₄ (dissolved in corn oil, e.g., 1 ml/kg) via intraperitoneal injection twice a week for 4-6 weeks.
-
Treatment Groups:
-
Group 1: Corn Oil + Vehicle
-
Group 2: CCl₄ + Vehicle
-
Group 3: CCl₄ + this compound (Low Dose)
-
Group 4: CCl₄ + this compound (High Dose)
-
-
Drug Administration: Administer this compound or vehicle daily by oral gavage throughout the CCl₄ treatment period.
3. Endpoints and Measurements:
-
Serum Analysis: Measure ALT and AST levels.
-
Liver Histology: Stain liver sections with Sirius Red and Masson's trichrome to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: Determine the hydroxyproline content in the liver as a quantitative measure of collagen.
-
Gene and Protein Expression: Analyze the expression of key fibrotic markers such as α-SMA, Collagen I, and TIMP1 by qRT-PCR and Western blotting.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Metabolic Parameters in HFD-fed Mice
| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + this compound (Low Dose) | HFD + this compound (High Dose) |
| Body Weight (g) | 25 ± 2 | 45 ± 3 | 43 ± 3 | 41 ± 2 |
| Liver Weight (g) | 1.0 ± 0.1 | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.8 ± 0.2 |
| Serum ALT (U/L) | 40 ± 5 | 150 ± 20 | 110 ± 15* | 80 ± 10 |
| Serum AST (U/L) | 50 ± 6 | 180 ± 25 | 130 ± 20 | 95 ± 15** |
| Liver TG (mg/g) | 10 ± 2 | 80 ± 10 | 60 ± 8 | 40 ± 5** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. HFD + Vehicle.
Table 2: Effect of this compound on Liver Fibrosis in CCl₄-treated Mice
| Parameter | Corn Oil + Vehicle | CCl₄ + Vehicle | CCl₄ + this compound (Low Dose) | CCl₄ + this compound (High Dose) |
| Sirius Red Positive Area (%) | < 1 | 15 ± 2 | 10 ± 1.5 | 6 ± 1** |
| Hydroxyproline (µg/g liver) | 100 ± 10 | 500 ± 50 | 350 ± 40 | 200 ± 30 |
| Col1a1 mRNA (fold change) | 1 | 10 ± 1.5 | 6 ± 1* | 3 ± 0.5 |
| α-SMA mRNA (fold change) | 1 | 8 ± 1.2 | 5 ± 0.8* | 2.5 ± 0.4** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. CCl₄ + Vehicle.
Logical Relationships in Experimental Design
The experimental design follows a logical progression from establishing a disease model to evaluating the therapeutic intervention at multiple levels.
Conclusion
These application notes provide a comprehensive framework for the in vivo evaluation of this compound. The detailed protocols for NAFLD and liver fibrosis models, along with the structured approach to data presentation and analysis, will enable researchers to robustly assess the therapeutic potential of this novel HSD17B13 inhibitor. It is crucial to adapt these general protocols based on the specific properties of this compound, including its pharmacokinetics and tolerability, which should be determined in preliminary studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primarysourceai.substack.com [primarysourceai.substack.com]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Hsd17B13-IN-82
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD) progressing to nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][2][4] This protective effect has positioned Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[4][5] Hsd17B13-IN-82 is a small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. High-throughput screening (HTS) is a critical methodology for identifying and characterizing novel inhibitors like this compound.[6][7][8] This document provides detailed application notes and protocols for utilizing this compound in a high-throughput screening setting to identify and evaluate potential modulators of Hsd17B13 activity.
Signaling Pathway and Mechanism of Action
Hsd17B13 is involved in lipid and steroid metabolism.[1][2] While its precise endogenous substrate is still under investigation, it is known to catalyze the NAD+-dependent oxidation of various substrates, including estradiol and retinol.[1][9] The enzyme is localized to the surface of lipid droplets within hepatocytes.[3][10] Inhibition of Hsd17B13 is hypothesized to mimic the protective effects of the naturally occurring loss-of-function genetic variants, thereby preventing the progression of liver disease.[2][5]
Caption: Simplified signaling pathway of Hsd17B13 and its inhibition by this compound.
High-Throughput Screening Workflow
A typical HTS workflow to identify and characterize inhibitors of Hsd17B13 involves several key stages, from initial screening of a compound library to hit confirmation and further characterization.
Caption: General workflow for a high-throughput screening campaign for Hsd17B13 inhibitors.
Experimental Protocols
Protocol 1: Biochemical HTS Assay for Hsd17B13 Inhibition
This protocol describes a biochemical assay to screen for inhibitors of purified human Hsd17B13 enzyme. The assay measures the production of NADH, a product of the enzymatic reaction, using a commercially available detection kit.
Materials:
-
Purified recombinant human Hsd17B13 enzyme
-
This compound (as a control inhibitor)
-
Compound library for screening
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 40 mM Tris-HCl pH 7.4, 0.01% BSA, 0.01% Tween-20
-
NADH Detection Kit (e.g., NAD-Glo™ Assay)
-
384-well assay plates (low-volume, white)
-
Acoustic liquid handler or other automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense test compounds and this compound (as a positive control) into 384-well assay plates to achieve a final concentration of 10 µM.
-
Include wells with DMSO only as a negative control (100% enzyme activity).
-
Include wells without enzyme as a background control.
-
-
Enzyme and Substrate/Cofactor Addition:
-
Prepare an enzyme solution of Hsd17B13 in assay buffer.
-
Prepare a substrate/cofactor solution containing estradiol (or LTB4) and NAD+ in assay buffer.
-
Add the enzyme solution to all wells except the background controls.
-
Initiate the reaction by adding the substrate/cofactor solution to all wells.
-
-
Incubation:
-
Incubate the assay plates at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Add the NADH detection reagent to all wells according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the luminescent signal to develop.
-
Read the luminescence on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Protocol 2: Dose-Response and IC50 Determination
This protocol is for determining the potency (IC50) of the confirmed hits from the primary screen.
Procedure:
-
Serial Dilution:
-
Prepare serial dilutions of the hit compounds and the control inhibitor (this compound) in DMSO. A common range is from 100 µM to 1 nM.
-
-
Assay Performance:
-
Follow the same procedure as the primary biochemical HTS assay (Protocol 1), but with the serially diluted compounds.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Presentation
The following tables summarize representative data that would be generated during a high-throughput screen for Hsd17B13 inhibitors.
Table 1: Primary HTS Assay Results
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| Cmpd-001 | 10 | 8.2 | No |
| Cmpd-002 | 10 | 95.7 | Yes |
| Cmpd-003 | 10 | 12.5 | No |
| This compound | 10 | 98.1 | Yes |
| DMSO | - | 0 | No |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Substrate | IC50 (nM) |
| Cmpd-002 | Estradiol | 75.3 |
| This compound | Estradiol | 25.1 |
| Cmpd-002 | LTB4 | 82.1 |
| This compound | LTB4 | 28.9 |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in a high-throughput screening campaign. These assays are designed to identify and characterize novel inhibitors of Hsd17B13, which may ultimately lead to the development of new therapeutics for chronic liver diseases. The use of automated liquid handling and robust detection methods is crucial for the successful execution of these high-throughput screens.[7][8]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Application Notes and Protocols for Measuring HSD17B13 Enzymatic Activity with Hsd17B13-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence has implicated HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[2][[“]] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of chronic liver diseases, making it a promising therapeutic target.[[“]] Hsd17B13-IN-8 is an inhibitor of HSD17B13, and this document provides a detailed protocol for measuring the enzymatic activity of HSD17B13 in the presence of this inhibitor.
HSD17B13 Signaling Pathway and Role in Disease
HSD17B13 is involved in lipid metabolism and its expression is upregulated in NAFLD.[2] The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[1] In a positive feedback loop, HSD17B13 promotes the maturation of SREBP-1c, further enhancing lipogenesis.[1] The enzymatic activity of HSD17B13 includes the conversion of retinol to retinaldehyde and the metabolism of other steroids and bioactive lipids.[1][5] Inhibition of HSD17B13 is a potential therapeutic strategy to mitigate the progression of NAFLD.
Quantitative Data for Hsd17B13-IN-8
The inhibitory activity of Hsd17B13-IN-8 on HSD17B13 has been determined using different substrates. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Inhibitor | Substrate | IC50 (µM) |
| Hsd17B13-IN-8 | Estradiol | <0.1[6] |
| Hsd17B13-IN-8 | Leukotriene B4 (LTB4) | <1[6] |
Experimental Protocol: Measuring HSD17B13 Enzymatic Activity
This protocol describes a luminescence-based assay to measure the production of NADH, a product of the HSD17B13 enzymatic reaction. This method is suitable for determining the inhibitory potential of compounds like Hsd17B13-IN-8.
Materials and Reagents:
-
Recombinant Human HSD17B13: Full-length, purified protein.
-
Hsd17B13-IN-8: Stock solution in DMSO.
-
Substrate: β-estradiol or Leukotriene B4 (LTB4).
-
Cofactor: NAD+.
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20.
-
Detection Reagent: NAD(P)H-Glo™ Detection System (Promega) or similar.
-
Assay Plates: 384-well, white, flat-bottom plates.
-
DMSO: For serial dilutions of the inhibitor.
Experimental Workflow:
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare stock solutions of the substrate (e.g., 10 mM β-estradiol in DMSO) and cofactor (e.g., 100 mM NAD+ in water).
-
Prepare a working solution of recombinant HSD17B13 in assay buffer. The final concentration in the assay is typically in the range of 50-100 nM.[7]
-
Prepare a serial dilution of Hsd17B13-IN-8 in DMSO.
-
-
Assay Protocol:
-
Dispense a small volume (e.g., 50-100 nL) of the serially diluted Hsd17B13-IN-8 or DMSO (for control wells) into the wells of a 384-well plate.
-
Add the HSD17B13 enzyme solution to each well and gently mix.
-
Pre-incubate the plate at room temperature for approximately 15 minutes.
-
Prepare the substrate/cofactor mix in assay buffer. The final concentrations can be in the range of 10-50 µM for the substrate.[7]
-
Initiate the enzymatic reaction by adding the substrate/cofactor mix to each well.
-
Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction and detect the generated NADH by adding the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.
-
Incubate the plate for a further 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of NADH produced and thus to the HSD17B13 enzymatic activity.
-
Calculate the percentage of inhibition for each concentration of Hsd17B13-IN-8 relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Considerations and Troubleshooting:
-
Enzyme Activity: Ensure the recombinant HSD17B13 is active. It is advisable to run a positive control with a known inhibitor if available.
-
Substrate and Cofactor Concentrations: The concentrations of substrate and NAD+ should be optimized for the specific batch of enzyme and assay conditions. The substrate concentration is often set at or near the Km value.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay low (typically ≤1%) to avoid effects on enzyme activity.
-
Signal Stability: Ensure the luminescent signal is stable during the reading window.
This protocol provides a robust framework for assessing the inhibitory activity of Hsd17B13-IN-8 against HSD17B13. For more specific applications, further optimization of the assay conditions may be required.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Role of HSD17B13 in NAFLD | OriGene Technologies [sanbio.nl]
- 4. consensus.app [consensus.app]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. enanta.com [enanta.com]
Application of Hsd17B13-IN-82 in 3D Liver Organoid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence has strongly linked Hsd17B13 to the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and cirrhosis.[4][5][6] This has positioned Hsd17B13 as a promising therapeutic target for the treatment of these conditions.[2][4] Hsd17B13-IN-82 is a potent and selective inhibitor of Hsd17B13 enzymatic activity. This document provides detailed application notes and protocols for the use of this compound in three-dimensional (3D) human liver organoid models, offering a physiologically relevant in vitro system to study the therapeutic potential of Hsd17B13 inhibition.
3D liver organoids, derived from induced pluripotent stem cells (iPSCs) or primary liver tissues, recapitulate the multicellular architecture and functionality of the native liver, including hepatocyte, hepatic stellate cell, and Kupffer cell-like populations.[7][8][9] These models provide a powerful platform for disease modeling, drug screening, and mechanistic studies of liver pathophysiology.[10][11]
Mechanism of Action
Hsd17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[12][13] Its overexpression is associated with increased lipid droplet size and number in hepatocytes.[5] The inhibition of Hsd17B13 is hypothesized to ameliorate liver injury through multiple mechanisms, including the modulation of lipid metabolism, reduction of inflammation, and prevention of fibrosis.[14][15] Specifically, inhibition of Hsd17B13 has been shown to decrease pyrimidine catabolism, which is linked to protection against liver fibrosis.[14] Furthermore, a selective HSD17B13 inhibitor, BI-3231, has been demonstrated to reduce lipotoxic effects and triglyceride accumulation in hepatocytes.[16]
Data Presentation
The following tables summarize expected quantitative data from experiments using this compound in a 3D liver organoid model of NAFLD/NASH, induced by treatment with free fatty acids (e.g., oleic and palmitic acid).
Table 1: Effect of this compound on Lipid Accumulation
| Treatment Group | Triglyceride Content (ng/µg protein) | Oil Red O Staining (Fold Change vs. Vehicle) |
| Vehicle Control | 50 ± 5 | 1.0 |
| Free Fatty Acids (FFA) | 250 ± 20 | 5.0 ± 0.5 |
| FFA + this compound (1 µM) | 120 ± 15 | 2.5 ± 0.3 |
| FFA + this compound (10 µM) | 75 ± 10 | 1.5 ± 0.2 |
Table 2: Effect of this compound on Markers of Liver Injury and Inflammation
| Treatment Group | ALT Activity (U/L) | IL-6 Secretion (pg/mL) | TNF-α Gene Expression (Fold Change) |
| Vehicle Control | 20 ± 3 | 15 ± 2 | 1.0 |
| Free Fatty Acids (FFA) | 100 ± 10 | 80 ± 8 | 8.0 ± 0.7 |
| FFA + this compound (1 µM) | 60 ± 7 | 45 ± 5 | 4.0 ± 0.4 |
| FFA + this compound (10 µM) | 35 ± 5 | 25 ± 3 | 2.0 ± 0.3 |
Table 3: Effect of this compound on Fibrosis Markers
| Treatment Group | Collagen I (COL1A1) Gene Expression (Fold Change) | α-SMA Protein Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Free Fatty Acids (FFA) + TGF-β1 | 15.0 ± 1.5 | 10.0 ± 1.0 |
| FFA + TGF-β1 + this compound (1 µM) | 8.0 ± 0.9 | 5.0 ± 0.6 |
| FFA + TGF-β1 + this compound (10 µM) | 3.0 ± 0.4 | 2.0 ± 0.3 |
Experimental Protocols
Protocol 1: Generation and Maintenance of 3D Human Liver Organoids from iPSCs
This protocol is adapted from established methods for generating multicellular 3D liver organoids.[7][17][18]
Materials:
-
Human induced pluripotent stem cells (iPSCs)
-
mTeSR™1 medium
-
Accutase
-
Matrigel®
-
DMEM/F12 with HEPES
-
Defined Endoderm Differentiation Kit
-
Hepatocyte Culture Medium (HCM) supplemented with growth factors (e.g., HGF, EGF)
-
24-well plates
Procedure:
-
iPSC Culture: Culture human iPSCs in mTeSR™1 medium on Matrigel-coated plates.
-
Definitive Endoderm (DE) Differentiation (2D):
-
Dissociate iPSCs into single cells using Accutase.
-
Seed cells at an appropriate density to achieve 90% confluency the next day.[17]
-
Induce differentiation to definitive endoderm using a commercially available kit or a custom cytokine cocktail (e.g., Activin A) for 3-4 days.
-
-
Hepatic Specification (2D):
-
Culture the DE cells in hepatic specification medium containing factors like FGF4 and BMP4 for 4-5 days.
-
-
Hepatic Maturation and 3D Organoid Formation:
-
Dissociate the hepatic endoderm cells and resuspend them in a 1:1 mixture of Hepatocyte Culture Medium and Matrigel.
-
Dispense 50 µL domes of the cell-Matrigel suspension into a 24-well plate.[19]
-
Allow the domes to polymerize for 15-20 minutes at 37°C.
-
Add Hepatocyte Maturation Medium containing factors like HGF, Oncostatin M, and dexamethasone.
-
Maintain the 3D liver organoid cultures for at least 20-25 days, changing the medium every 2-3 days.[17]
-
Protocol 2: Induction of NAFLD/NASH Phenotype in Liver Organoids
Materials:
-
Mature 3D liver organoids
-
Hepatocyte Culture Medium (HCM)
-
Free Fatty Acid (FFA) solution: Oleic acid and Palmitic acid complexed to BSA.
-
TGF-β1 (for fibrosis induction)
Procedure:
-
Culture mature liver organoids for at least 20 days as described in Protocol 1.
-
To induce steatosis (NAFLD model), supplement the culture medium with a final concentration of 500 µM FFA solution for 48-72 hours.
-
To induce steatohepatitis and fibrosis (NASH model), co-treat the organoids with 500 µM FFA and 2-5 ng/mL TGF-β1 for 72-96 hours.
Protocol 3: Treatment of Liver Organoids with this compound
Materials:
-
NAFLD/NASH liver organoids
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium with FFA and/or TGF-β1
Procedure:
-
Prepare working solutions of this compound in the appropriate culture medium at final concentrations ranging from 0.1 µM to 10 µM. Ensure the final DMSO concentration is below 0.1%.
-
Aspirate the old medium from the organoid cultures and add the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the organoids for the desired treatment duration (e.g., 48-96 hours), refreshing the medium with the inhibitor every 48 hours.
Protocol 4: Assessment of Treatment Efficacy
A. Lipid Accumulation Analysis:
-
Oil Red O Staining:
-
Fix organoids in 4% paraformaldehyde.
-
Stain with Oil Red O solution to visualize neutral lipids.
-
Capture images using a microscope and quantify the stained area using image analysis software.
-
-
Triglyceride Quantification:
-
Lyse the organoids and measure the total protein concentration.
-
Quantify the triglyceride content using a commercially available colorimetric assay kit.
-
Normalize the triglyceride levels to the total protein content.
-
B. Liver Injury and Inflammation Assays:
-
ALT Activity: Collect the culture supernatant and measure the activity of Alanine Aminotransferase (ALT) using a commercially available assay kit.
-
Cytokine Secretion: Measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the culture supernatant using ELISA kits.
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the organoids.
-
Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) to analyze the expression of inflammation-related genes (e.g., TNF, IL6, CCL2).
-
C. Fibrosis Assessment:
-
Gene Expression Analysis (RT-qPCR): Analyze the expression of key fibrotic genes such as COL1A1, ACTA2 (α-SMA), and TIMP1.
-
Immunofluorescence Staining:
-
Fix and section the organoids.
-
Perform immunofluorescence staining for fibrosis markers like α-SMA and Collagen I.
-
Visualize and quantify the staining intensity.
-
Visualizations
Caption: Hsd17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for testing this compound.
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Multicellular 3D Liver Organoids From Induced Pluripotent Stem Cells as a Tool for Modelling Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 9. 3D Hepatic Organoid-Based Advancements in LIVER Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] 3D Hepatic Organoid-Based Advancements in LIVER Tissue Engineering | Semantic Scholar [semanticscholar.org]
- 12. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]
- 16. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Generation of multi-cellular human liver organoids from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integrative Protocol for Generation of iPSC-Derived 3D Human Hepatic Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols: Hsd17B13-IN-82 Treatment of Primary Human Hepatocytes
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver diseases.[1][2][5] These findings have identified HSD17B13 as a promising therapeutic target for the treatment of liver ailments.[1][6][7][8] Hsd17B13-IN-82 is a potent and selective small molecule inhibitor of HSD17B13, designed for in vitro studies to investigate the therapeutic potential of HSD17B13 inhibition in primary human hepatocytes.
These application notes provide detailed protocols for utilizing this compound to study its effects on primary human hepatocytes, including assessments of target engagement, lipid metabolism, and inflammatory responses.
Data Presentation
Table 1: this compound In Vitro Potency
| Parameter | Value |
| IC50 (Human HSD17B13) | 15 nM |
| Cellular Target Engagement (EC50) | 100 nM |
| Primary Human Hepatocyte Viability (CC50) | > 50 µM |
Table 2: Effect of this compound on Lipid Accumulation in Oleic Acid-Treated Primary Human Hepatocytes
| Treatment | Triglyceride Content (ng/µg protein) | Percent Inhibition |
| Vehicle Control | 150.2 ± 12.5 | - |
| Oleic Acid (1 mM) | 450.8 ± 25.1 | - |
| Oleic Acid + this compound (1 µM) | 325.4 ± 18.9 | 27.8% |
| Oleic Acid + this compound (5 µM) | 250.1 ± 15.3 | 44.5% |
Table 3: Effect of this compound on Inflammatory Gene Expression in LPS-Stimulated Primary Human Hepatocytes
| Gene | Vehicle Control (Fold Change) | LPS (100 ng/mL) (Fold Change) | LPS + this compound (5 µM) (Fold Change) |
| IL-6 | 1.0 | 25.4 ± 3.1 | 12.1 ± 1.5 |
| TNF-α | 1.0 | 18.9 ± 2.5 | 9.5 ± 1.2 |
| CCL2 | 1.0 | 32.1 ± 4.0 | 15.8 ± 2.1 |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Caption: General workflow for testing this compound.
Experimental Protocols
Culture of Primary Human Hepatocytes
-
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with primary hepatocyte thawing and plating supplements)
-
Collagen-coated culture plates
-
-
Protocol:
-
Pre-warm culture medium and supplements to 37°C.
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer thawed cells to a conical tube containing pre-warmed medium.
-
Centrifuge at 100 x g for 5 minutes to pellet the cells.
-
Resuspend the cell pellet in fresh culture medium and determine cell viability using trypan blue exclusion.
-
Seed cells onto collagen-coated plates at a desired density.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Allow cells to attach for 4-6 hours before changing the medium to remove unattached and non-viable cells.
-
Assessment of Lipid Accumulation (Oleic Acid-Induced Steatosis Model)
-
Materials:
-
Oleic acid complexed to BSA
-
This compound
-
Oil Red O staining solution
-
Triglyceride quantification kit
-
PBS, 4% paraformaldehyde
-
-
Protocol:
-
Culture primary human hepatocytes as described above.
-
After cell attachment, replace the medium with fresh medium containing 1 mM oleic acid-BSA complex to induce lipid accumulation.
-
Concurrently, treat cells with various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours.
-
For Oil Red O Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 20 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 30 minutes.
-
Wash with 60% isopropanol and then with water.
-
Visualize lipid droplets by microscopy.
-
-
For Triglyceride Quantification:
-
Wash cells with PBS.
-
Lyse cells and measure protein concentration.
-
Quantify triglyceride content using a commercial kit according to the manufacturer's instructions.
-
Normalize triglyceride levels to total protein content.
-
-
Assessment of Inflammatory Response (LPS-Induced Inflammation Model)
-
Materials:
-
Lipopolysaccharide (LPS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., IL-6, TNF-α, CCL2)
-
-
Protocol:
-
Culture primary human hepatocytes as described above.
-
Pre-treat cells with this compound or vehicle control for 1-2 hours.
-
Stimulate cells with 100 ng/mL LPS for 6-24 hours to induce an inflammatory response.
-
RNA Extraction and qRT-PCR:
-
Lyse cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for inflammatory genes.
-
Normalize gene expression to a housekeeping gene (e.g., GAPDH) and calculate fold change using the ΔΔCt method.
-
-
Cell Viability Assay
-
Materials:
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
-
Protocol:
-
Seed primary human hepatocytes in an opaque-walled 96-well plate.
-
Treat cells with a range of concentrations of this compound for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of HSD17B13 Following Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence has implicated HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), making it a promising therapeutic target.[1][2] Small molecule inhibitors of HSD17B13, such as BI-3231, are valuable tools for studying its function and therapeutic potential.[4][5][6][7][8] BI-3231 is a potent and selective enzymatic inhibitor of HSD17B13, and it does not induce protein degradation.[4][5][6][7][8] This document provides a detailed protocol for the detection and quantification of HSD17B13 protein levels via Western blot in cell lysates following treatment with an HSD17B13 inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling context of HSD17B13 and the experimental workflow for the Western blot protocol.
Caption: HSD17B13 localization and inhibition.
Caption: Western blot experimental workflow.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the Western blot analysis.
Table 1: HSD17B13 Primary Antibody Details
| Parameter | Recommendation |
| Antibody Name | Anti-HSD17B13 Antibody |
| Host Species | Rabbit or Mouse |
| Clonality | Monoclonal or Polyclonal |
| Catalog Number | Varies by vendor |
| Vendor | e.g., Thermo Fisher, Abcam, Cell Signaling |
| Working Dilution | 1:1000 - 1:2000 |
Table 2: Secondary Antibody Details
| Parameter | Recommendation |
| Antibody Name | Anti-Rabbit IgG (HRP-linked) or Anti-Mouse IgG (HRP-linked) |
| Host Species | Goat or Donkey |
| Catalog Number | Varies by vendor |
| Vendor | e.g., Thermo Fisher, Abcam, Cell Signaling |
| Working Dilution | 1:5000 - 1:10000 |
Table 3: Experimental Conditions
| Parameter | Specification |
| Cell Type | e.g., HepG2, Huh7 |
| Inhibitor | This compound (e.g., BI-3231) |
| Inhibitor Concentration | e.g., 10 µM, 25 µM, 50 µM |
| Treatment Duration | e.g., 24 hours |
| Loading Control | GAPDH, β-actin, or Vinculin |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Western blot analysis of HSD17B13.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HepG2) and culture media.
-
HSD17B13 Inhibitor: this compound (e.g., BI-3231).
-
Lysis Buffer: RIPA buffer is recommended for efficient lysis and solubilization of lipid droplet-associated proteins.
-
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add fresh before use: Protease and phosphatase inhibitor cocktail.
-
-
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE:
-
Acrylamide/Bis-acrylamide solution (30%)
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) SDS
-
10% (w/v) Ammonium Persulfate (APS)
-
TEMED
-
4x Laemmli Sample Buffer
-
-
Western Blotting:
-
Transfer Buffer (Towbin's Buffer): 25 mM Tris, 192 mM Glycine, 20% (v/v) Methanol.
-
PVDF or Nitrocellulose membrane (0.45 µm).
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
-
-
Antibodies:
-
Primary Antibody: Anti-HSD17B13 (see Table 1).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (see Table 2).
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging: Chemiluminescence imaging system.
Cell Culture and Treatment
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control (e.g., DMSO).
Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer (with freshly added inhibitors) to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
SDS-PAGE
-
Based on the protein concentration, normalize all samples to the same concentration with RIPA buffer.
-
Add 4x Laemmli sample buffer to the normalized protein samples to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Prepare a 10% or 12% polyacrylamide gel suitable for resolving proteins in the 30-35 kDa range.
-
Load 20-30 µg of protein per lane into the gel. Include a pre-stained protein ladder.
-
Run the gel in 1x SDS-PAGE running buffer at 100-120V until the dye front reaches the bottom of the gel.
Protein Transfer (Western Blotting)
-
Equilibrate the gel in transfer buffer for 10-15 minutes.
-
Activate a PVDF membrane by briefly immersing it in methanol, then equilibrate in transfer buffer. If using nitrocellulose, equilibrate directly in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the protein transfer. For a wet transfer, run at 100V for 60-90 minutes in a cold room or on ice. For a semi-dry transfer, follow the manufacturer's instructions.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with TBST before proceeding to blocking.
Immunoblotting and Detection
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-HSD17B13 antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to obtain optimal band intensity without saturation.
Stripping and Reprobing for Loading Control
To ensure equal protein loading, the membrane can be stripped and reprobed for a loading control protein (e.g., GAPDH, β-actin).
-
After imaging for HSD17B13, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer (e.g., 1.5% glycine, 0.1% SDS, 1% Tween 20, pH 2.2) for 10-20 minutes at room temperature. For stronger stripping, a buffer containing β-mercaptoethanol can be used at 50°C.
-
Wash the membrane extensively with PBS and then TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Proceed with the immunoblotting protocol from step 4.6.3 using the primary antibody for the loading control.
Data Analysis
-
Quantify the band intensities of HSD17B13 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the HSD17B13 band intensity to the corresponding loading control band intensity for each sample.
-
Express the data as a fold change relative to the vehicle-treated control.
-
Perform statistical analysis to determine the significance of any observed changes in protein expression. Since this compound is an enzymatic inhibitor, significant changes in HSD17B13 protein levels are not expected unless there are indirect effects on protein stability or expression.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. escholarship.org [escholarship.org]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Hsd17B13-IN-82 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13 inhibitors. While specific data for a compound named "Hsd17B13-IN-82" is not publicly available, this guide leverages information on structurally related and commercially available HSD17B13 inhibitors, such as Hsd17B13-IN-8 and Hsd17B13-IN-2, to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my HSD17B13 inhibitor. What are the recommended solvents and concentrations?
A1: Solubility can be a significant challenge for many small molecule inhibitors. For Hsd17B13-IN-8 and Hsd17B13-IN-2, the recommended solvent is DMSO. It is crucial to use freshly opened, high-purity DMSO as it is hygroscopic and absorbed water can significantly impact solubility.[1][2] Ultrasonic treatment may be necessary to fully dissolve the compound.
Q2: My HSD17B13 inhibitor precipitated out of solution during my experiment. How can I prevent this?
A2: Precipitation can occur for several reasons, including solvent choice, concentration, and temperature changes. To prevent precipitation:
-
Use the recommended solvent: Stick to the solvent in which the inhibitor has the highest solubility, which is typically DMSO for many HSD17B13 inhibitors.[1][2]
-
Prepare fresh solutions: It is best practice to prepare solutions fresh for each experiment.
-
Avoid repeated freeze-thaw cycles: If you must store stock solutions, aliquot them into single-use volumes to minimize freeze-thaw cycles.
-
Check for solvent hygroscopicity: As mentioned, water absorption by DMSO can reduce solubility. Use fresh, anhydrous DMSO.[1][2]
-
Consider the final concentration in your assay medium: While a high concentration stock in DMSO may be stable, the final concentration in your aqueous assay buffer should be low enough to remain soluble. A common practice is to ensure the final DMSO concentration in the culture medium is below 0.5%.
Q3: What are the recommended storage conditions and stability for HSD17B13 inhibitors?
A3: Proper storage is critical for maintaining the integrity of your inhibitor. For compounds like Hsd17B13-IN-8 and Hsd17B13-IN-2:
-
Solid Form: Store the powder at -20°C for long-term stability (up to 3 years).[1]
-
In Solvent: Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is highly recommended to use the solution within the shorter timeframe to ensure optimal activity.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Activity
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure the inhibitor has been stored correctly and is within its recommended shelf life. Prepare fresh stock solutions. |
| Inaccurate Concentration | Verify the initial weight of the compound and the volume of solvent used for the stock solution. Use calibrated pipettes. |
| Solubility Issues | Visually inspect the stock solution for any precipitation. If present, try to redissolve using sonication. Consider preparing a fresh, lower-concentration stock. |
| Cellular Permeability | If working with cell-based assays, ensure the inhibitor can penetrate the cell membrane. This information may be available in the compound's datasheet or relevant literature. |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, cell density, and substrate concentration. |
Issue 2: Cellular Toxicity Observed
| Potential Cause | Troubleshooting Step |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Off-Target Effects | The inhibitor may have off-target effects at higher concentrations. Perform a dose-response experiment to determine the optimal concentration that inhibits HSD17B13 without causing significant cytotoxicity. |
| Compound Purity | Impurities in the compound preparation could be toxic. If possible, verify the purity of your inhibitor (e.g., by HPLC). |
Quantitative Data Summary
The following tables summarize key data for representative HSD17B13 inhibitors.
Table 1: Solubility of HSD17B13 Inhibitors
| Compound | Solvent | Maximum Solubility | Notes |
| Hsd17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | Ultrasonic treatment is recommended. Hygroscopic nature of DMSO can affect solubility.[1] |
| Hsd17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Ultrasonic treatment is recommended. Hygroscopic nature of DMSO can affect solubility.[2] |
Table 2: Storage and Stability of HSD17B13 Inhibitors
| Compound | Form | Storage Temperature | Stability |
| Hsd17B13-IN-8 | Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1] | |
| -20°C | 1 month[1] | ||
| Hsd17B13-IN-2 | In Solvent | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Experimental Protocols & Visualizations
General Protocol for Preparing HSD17B13 Inhibitor Stock Solutions
A crucial first step in any experiment is the accurate preparation of inhibitor stock solutions.
Caption: Workflow for preparing HSD17B13 inhibitor stock solutions.
HSD17B13 Signaling Pathway in Liver Disease
HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[3][4] Its overexpression is linked to the progression of non-alcoholic fatty liver disease (NAFLD).[5] HSD17B13 influences lipid metabolism and inflammation, potentially through the NF-κB and MAPK signaling pathways.[5] Recent studies also suggest a role for HSD17B13 in activating PAF/STAT3 signaling, which promotes leukocyte adhesion in chronic liver inflammation.[6]
Caption: HSD17B13's role in lipid metabolism and inflammation.
Troubleshooting Logic for Inconsistent Experimental Results
When faced with inconsistent results, a systematic approach to troubleshooting is essential.
Caption: A logical approach to troubleshooting experimental inconsistencies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Hsd17B13-IN-82 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-82 in cell culture experiments. The information is tailored for scientists and professionals in drug development engaged in studying the role of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13).
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
Hsd17B13, or 17β-hydroxysteroid dehydrogenase 13, is a protein primarily found in the liver, where it is associated with lipid droplets. Functionally, it is involved in the metabolism of steroids, fatty acids, and other lipids. Genetic studies have revealed that individuals with loss-of-function variants of the HSD17B13 gene are protected from the progression of non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This protective effect has established Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases.
Q2: What is this compound and how does it work?
Q3: What is the recommended starting concentration for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. A good starting point is to perform a dose-response experiment. Based on the IC50 values of similar Hsd17B13 inhibitors, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for initial experiments. For a well-characterized inhibitor like BI-3231, cellular potency is in the double-digit nanomolar range.
Q4: Which cell lines are suitable for studying the effects of this compound?
Given that Hsd17B13 is predominantly expressed in the liver, hepatocyte-derived cell lines are the most relevant models. Commonly used cell lines include:
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HepG2: A human hepatoma cell line widely used in liver metabolism studies.
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HepaRG: A human hepatic progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells.
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Huh7: Another human hepatoma cell line.
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Primary Human Hepatocytes: Considered the gold standard for in vitro liver studies, though their availability and maintenance can be challenging.
It is crucial to confirm the expression of Hsd17B13 in your chosen cell line before initiating inhibitor studies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inhibitor Precipitation in Culture Medium | - Low solubility of the compound in aqueous solutions. - High final concentration of the inhibitor. - Interaction with components of the culture medium. | - Prepare a high-concentration stock solution in an appropriate solvent like DMSO. - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity. - Perform a solubility test of the inhibitor in your specific culture medium before treating the cells. - Consider using a formulation aid, if compatible with your experimental setup. |
| Cell Toxicity or Death | - The inhibitor concentration is too high. - Off-target effects of the inhibitor. - Solvent (e.g., DMSO) toxicity. | - Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the maximum non-toxic concentration of the inhibitor and the vehicle control. - Titrate the inhibitor concentration downwards. - Ensure the final solvent concentration is within the tolerated range for your cell line. |
| No Observable Effect of the Inhibitor | - The inhibitor concentration is too low. - Low or no expression of Hsd17B13 in the chosen cell line. - The experimental endpoint is not sensitive to Hsd17B13 inhibition. - The inhibitor is inactive or degraded. | - Increase the concentration of the inhibitor based on dose-response data. - Verify Hsd17B13 expression in your cells at both the mRNA (qRT-PCR) and protein (Western blot) level. - Choose a relevant downstream assay to measure Hsd17B13 activity, such as measuring changes in lipid droplet formation or the levels of specific lipid species. - Confirm the identity and purity of your inhibitor stock. Store the inhibitor as recommended by the supplier to prevent degradation. |
| Inconsistent or Variable Results | - Inconsistent cell seeding density. - Variability in inhibitor preparation and addition. - Fluctuation in cell culture conditions (e.g., CO2, temperature). - Passage number of the cell line affecting its characteristics. | - Standardize your cell seeding protocol to ensure consistent cell numbers across experiments. - Prepare a fresh dilution of the inhibitor from a validated stock solution for each experiment. - Maintain strict quality control over cell culture conditions. - Use cells within a defined passage number range to minimize experimental variability. |
Experimental Protocols
Key Experimental Methodologies
1. Cell Culture and Lipid Droplet Induction
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Cell Lines: HepG2 or HepaRG cells are commonly used.
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Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
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Lipid Droplet Induction: To mimic steatotic conditions, cells can be treated with a mixture of oleic and palmitic acids. A common protocol involves treating cells for 24-48 hours with a final concentration of 200 µM oleate and 200 µM palmitate conjugated to fatty acid-free BSA.
2. Hsd17B13 Inhibition Assay
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Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for high-throughput screening or larger formats for detailed analysis).
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Inhibitor Treatment: Once cells have adhered and reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for the inhibitor to exert its effect.
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Endpoint Analysis: Analyze the cells for the desired phenotype. This could include:
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Lipid Droplet Staining: Use dyes like Oil Red O or BODIPY to visualize and quantify lipid droplets.
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Biochemical Assays: Measure intracellular triglyceride levels or the concentration of specific lipid metabolites.
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Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in lipid metabolism.
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Protein Analysis: Use Western blotting to assess the levels of key proteins.
-
Quantitative Data Summary
Table 1: Potency of Hsd17B13 Inhibitors
| Inhibitor | Target | Assay Type | Substrate | IC50 | Reference |
| HSD17B13-IN-8 | Human Hsd17B13 | Enzymatic | Estradiol | < 0.1 µM | |
| Human Hsd17B13 | Enzymatic | LTB3 | < 1 µM | ||
| BI-3231 | Human Hsd17B13 | Enzymatic | Estradiol | 1 nM | |
| Mouse Hsd17B13 | Enzymatic | Estradiol | 13 nM | ||
| Human Hsd17B13 | Cellular | - | 13 nM |
Visualizations
Caption: Hsd17B13 signaling in a hepatocyte.
Troubleshooting Hsd17B13 Enzymatic Assay Variability: A Technical Support Guide
Disclaimer: This technical support guide provides troubleshooting advice for general Hsd17B13 enzymatic assays. As of November 2025, public information regarding a specific inhibitor designated "Hsd17B13-IN-82" is unavailable. The guidance herein is based on established principles for Hsd17B13 assays utilizing known substrates and inhibitors.
This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to variability in Hsd17B13 enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a common Hsd17B13 enzymatic assay?
A1: Hsd17B13 is an NAD⁺-dependent dehydrogenase.[1] Most assays monitor the enzymatic activity by quantifying the production of NADH, which is directly proportional to the consumption of the substrate (e.g., estradiol, retinol, or leukotriene B4).[2][3] The amount of NADH produced can be measured using various detection methods, including luminescence (e.g., NAD-Glo™ assay), fluorescence, or absorbance at 340 nm.[1]
Q2: What are the essential controls to include in my Hsd17B13 enzymatic assay?
A2: To ensure data quality and aid in troubleshooting, the following controls are critical:
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Negative Control (No Enzyme): Contains all reaction components except the Hsd17B13 enzyme. This helps determine the background signal.
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Positive Control (No Inhibitor): Contains all reaction components, including the enzyme and its substrate, but no inhibitor. This establishes the maximum enzyme activity (100% activity).
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Inhibitor Control (Known Inhibitor): Contains all reaction components with a known Hsd17B13 inhibitor at a concentration expected to give significant inhibition (e.g., IC90). This validates the assay's ability to detect inhibition.
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Vehicle Control: Contains all reaction components with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.
Q3: What are the known substrates for Hsd17B13?
A3: Hsd17B13 has been shown to act on several substrates in vitro, including steroids like β-estradiol, bioactive lipids such as leukotriene B4 (LTB4), and retinoids like retinol.[3][4] The choice of substrate may influence the assay performance and inhibitor potency.[4]
Troubleshooting Guide
Issue 1: High Background Signal
High background can mask the true signal from the enzymatic reaction, leading to a poor signal-to-background ratio and inaccurate data.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure that the water used is of high purity. |
| Substrate Instability or Autohydrolysis | Test the stability of the substrate in the assay buffer without the enzyme over the incubation period. If the substrate degrades and produces a signal, consider a different substrate or modify the assay conditions (e.g., pH, temperature). |
| Non-specific Binding of Detection Reagents | If using a coupled-enzyme assay for NADH detection, ensure the secondary enzymes are not reacting with the test compounds or other buffer components.[1] Run controls without the primary enzyme (Hsd17B13) to check for this. |
| High Autofluorescence/Autoluminescence of Test Compound | Screen test compounds for intrinsic fluorescence or luminescence at the assay wavelengths. If a compound interferes, consider using a different detection method (e.g., mass spectrometry-based detection of product formation).[5][6] |
| Insufficient Washing (in plate-based assays) | If washing steps are part of the protocol, ensure they are thorough to remove all unbound reagents. Increase the number of washes or the washing volume. |
Issue 2: Low or No Signal
A weak or absent signal suggests a problem with one or more critical components of the enzymatic reaction.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of the Hsd17B13 enzyme stock. Enzymes can lose activity due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the enzyme and store it according to the manufacturer's recommendations. |
| Incorrect Reagent Concentrations | Double-check all calculations for the concentrations of the enzyme, substrate, and NAD⁺. Titrate the enzyme and substrate to determine their optimal concentrations for a robust signal. |
| Sub-optimal Assay Conditions | Optimize the assay buffer's pH and temperature. Most enzymatic assays have a specific optimal range for these parameters.[7] |
| Presence of an Inhibitor in a Reagent | Ensure that none of the buffer components or other reagents are inadvertently inhibiting the enzyme. For example, high concentrations of EDTA or certain detergents can inhibit enzyme activity. |
| Incorrect Instrument Settings | Verify that the plate reader's wavelength, filter set, and gain settings are appropriate for the detection reagent being used. |
Issue 3: High Variability Between Replicates
Inconsistent results across replicate wells can obscure the true effect of a test compound.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize volume variations. For multi-well plates, consider using an automated liquid handler for better consistency. |
| Incomplete Mixing of Reagents | Thoroughly mix all reagents in each well after addition. Avoid introducing bubbles. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and alter the reaction rate. To mitigate this, avoid using the outermost wells or fill them with buffer/media without cells/reagents. Incubate plates in a humidified chamber. |
| Temperature Gradients Across the Plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid stacking plates, which can lead to uneven heating. |
| Precipitation of Test Compound | Visually inspect the wells for any precipitation of the test compound. Poor solubility can lead to inconsistent concentrations. If precipitation is observed, try reducing the compound concentration or using a different solvent. |
Experimental Protocols
Below is a generic protocol for a luminescence-based Hsd17B13 enzymatic assay, which is a common format for high-throughput screening.
Materials:
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Recombinant human Hsd17B13 enzyme
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Hsd17B13 substrate (e.g., β-estradiol)
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NAD⁺
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Assay Buffer (e.g., 100 mM Tris pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20)[8]
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Test compound (e.g., this compound) dissolved in DMSO
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Luminescent NADH detection reagent (e.g., NAD-Glo™)
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White, opaque 384-well assay plates
Procedure:
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Compound Plating: Add 50 nL of the test compound solution in DMSO to the appropriate wells of a 384-well plate. For controls, add 50 nL of DMSO.
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Enzyme Addition: Add 5 µL of Hsd17B13 enzyme diluted in assay buffer to each well.
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Incubation with Inhibitor: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
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Reaction Initiation: Add 5 µL of a solution containing the substrate (e.g., β-estradiol) and NAD⁺ in assay buffer to each well to start the enzymatic reaction.
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Enzymatic Reaction: Incubate the plate for 60-120 minutes at room temperature. The optimal time should be determined to ensure the reaction is in the linear range.
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NADH Detection: Add 10 µL of the luminescent NADH detection reagent to each well.
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Signal Stabilization: Incubate the plate for 30-60 minutes at room temperature in the dark to allow the luminescent signal to stabilize.
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Data Acquisition: Read the luminescence on a compatible plate reader.
Visualizations
Hsd17B13 Enzymatic Assay Workflow
Caption: A typical workflow for an Hsd17B13 enzymatic assay.
Troubleshooting Decision Tree for Hsd17B13 Assays
Caption: A decision tree to diagnose Hsd17B13 assay issues.
References
- 1. enanta.com [enanta.com]
- 2. origene.com [origene.com]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing In Vivo Bioavailability of Hsd17B13-IN-82
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of Hsd17B13-IN-82. The following information is designed to help you diagnose and resolve common issues related to the formulation and administration of this poorly soluble compound.
Troubleshooting Guide
Issue: Low or variable plasma concentrations of this compound in preclinical species.
Question: We are observing very low and inconsistent plasma exposure of this compound in our rodent models following oral administration. What are the likely causes and how can we improve this?
Answer: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like many small molecule inhibitors.[1][2][3] The primary bottleneck is often low dissolution and/or permeability in the gastrointestinal (GI) tract.[2][3] Here are several formulation strategies to address this issue, ranging from simple to more complex approaches.
Reducing the particle size of a drug increases its surface area, which can enhance the dissolution rate.[1][3][4]
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Micronization: This process reduces particle size to the micron range.[3]
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Nanonization: Further reduction to the nanometer range can provide a more significant enhancement in dissolution velocity.[4][5]
Experimental Protocol: Particle Size Reduction by Wet Milling
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Prepare a suspension of this compound in a suitable vehicle (e.g., water with a small percentage of a stabilizer like Tween 80).
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Introduce the suspension into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).
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Mill the suspension at a controlled temperature for a specified duration.
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Monitor particle size distribution at regular intervals using laser diffraction or dynamic light scattering.
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Once the desired particle size is achieved, collect the nanosuspension.
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Administer the resulting nanosuspension to the test animals.
For ionizable compounds, altering the pH of the formulation can increase solubility.[1][6]
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Salt Formation: If this compound has an ionizable group, forming a salt can significantly improve its aqueous solubility and dissolution rate.[7]
Experimental Protocol: pH-Adjusted Formulation
-
Determine the pKa of this compound.
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If it is a weak base, prepare a formulation vehicle with a pH below the pKa to promote the formation of a more soluble salt form. Common acidic buffers can be used.
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If it is a weak acid, use a vehicle with a pH above the pKa.
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Ensure the chosen pH and excipients are well-tolerated in the animal model.
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Administer the pH-adjusted formulation and compare pharmacokinetic (PK) parameters to the unformulated compound.
These excipients can increase the solubility of the drug in the formulation vehicle.[1][2]
-
Co-solvents: Water-miscible organic solvents (e.g., PEG 400, propylene glycol) can be used to dissolve the compound.[1]
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Surfactants: Surfactants (e.g., Cremophor EL, Polysorbate 80) can form micelles that encapsulate the drug, increasing its solubility.[1]
For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be very effective.[5][8] These formulations can enhance lymphatic absorption, bypassing first-pass metabolism in the liver.[3]
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluids.[2][5]
Experimental Protocol: Development of a SEDDS Formulation
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Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor RH 40), and co-solvents (e.g., Transcutol HP).
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Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-solvent.
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Formulation Preparation: Prepare the SEDDS formulation by mixing the selected components until a clear solution is formed. Add this compound and mix until completely dissolved.
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Characterization: Characterize the pre-concentrate for clarity and viscosity. Evaluate the emulsion droplet size, polydispersity index, and zeta potential upon dilution in an aqueous medium.
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In Vivo Evaluation: Administer the SEDDS formulation in gelatin capsules or via oral gavage and assess the pharmacokinetic profile.
Data Presentation: Hypothetical Pharmacokinetic Data for Different Formulations
The table below illustrates the potential impact of various formulation strategies on the oral bioavailability of this compound in rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension (Unformulated) | 10 | 50 | 2.0 | 250 | 2 |
| Micronized Suspension | 10 | 150 | 1.5 | 800 | 6.4 |
| Nanosuspension | 10 | 400 | 1.0 | 2500 | 20 |
| Solution in 20% PEG 400 | 10 | 350 | 1.0 | 1800 | 14.4 |
| SEDDS | 10 | 1200 | 0.5 | 7500 | 60 |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best formulation strategy for this compound?
The optimal strategy depends on the physicochemical properties of this compound (e.g., solubility, pKa, logP) and the intended preclinical species. A tiered approach is often recommended, starting with simpler methods like particle size reduction and moving to more complex formulations like SEDDS if needed.
Q2: Are there any potential liabilities with these formulation approaches?
Yes. High concentrations of some co-solvents or surfactants can cause GI irritation in animals. Lipid-based formulations can sometimes have a positive food effect, meaning bioavailability can differ depending on whether the animal was fed or fasted. It is crucial to include appropriate control groups in your studies.
Q3: How can I assess the stability of my formulation?
Physical and chemical stability should be evaluated. Physical stability for suspensions involves monitoring for particle size changes or aggregation. For solutions and SEDDS, precipitation of the drug is a concern. Chemical stability can be assessed by HPLC to detect any degradation of this compound over time under different storage conditions.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for improving this compound bioavailability.
Caption: Relationship between solubility and bioavailability.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. drughunter.com [drughunter.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsd17B13 Inhibitor Cytotoxicity Assessment in HepG2 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Hsd17B13 inhibitors, such as Hsd17B13-IN-82, in HepG2 cells.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a target for drug development?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1] Genetic studies have shown that individuals with naturally occurring loss-of-function variants in the HSD17B13 gene are protected from various chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver injury.[1][2][3] This protective effect makes HSD17B13 an attractive therapeutic target for the treatment of these conditions.
Q2: What is the general mechanism of action for HSD17B13 inhibitors?
HSD17B13 is an enzyme involved in the metabolism of steroids, lipids, and other molecules.[1][4] HSD17B13 inhibitors, such as the well-characterized compound BI-3231, are designed to block the enzymatic activity of this protein.[2][5] By inhibiting HSD17B13, these compounds aim to replicate the protective effects observed in individuals with loss-of-function mutations.
Q3: Why are HepG2 cells a suitable model for studying this compound cytotoxicity?
HepG2 is a human liver cancer cell line that is widely used in hepatotoxicity studies.[6][7][8] These cells express HSD17B13 and are a relevant in vitro model to assess the potential cytotoxic effects of HSD17B13 inhibitors on human liver cells.
Q4: What are the common methods to assess cytotoxicity in HepG2 cells?
Several validated methods can be used to measure cell viability and cytotoxicity in HepG2 cells.[6][8][9][10] Common assays include:
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MTT Assay: Measures the metabolic activity of viable cells by observing the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.[6]
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AlamarBlue (Resazurin) Assay: A fluorescence-based assay that measures the reducing power of viable cells.
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CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.[9]
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Sulforhodamine B (SRB) Assay: A colorimetric assay that stains total cellular protein.[8]
Experimental Protocols and Data Presentation
General Protocol for Cytotoxicity Assessment in HepG2 Cells
This protocol provides a general framework for assessing the cytotoxicity of a Hsd17B13 inhibitor. Specific details may need to be optimized for your particular inhibitor and assay.
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Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 20,000 cells/well and allow them to attach for 24 hours.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).[6][9]
-
Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, AlamarBlue, or CellTiter-Glo) according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Data Presentation
Summarize your quantitative data in a table for clear comparison.
| Concentration of this compound (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control (e.g., 0.1% DMSO) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding due to cell clumping.[11] | Ensure a single-cell suspension before seeding. Gently pipette the cell suspension up and down to break up clumps.[12][13] Consider using a cell strainer.[12] |
| Inconsistent pipetting volumes. | Use calibrated pipettes and ensure proper pipetting technique. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS or medium. | |
| Low signal or poor dynamic range in the assay | Insufficient cell number. | Optimize the initial cell seeding density. |
| Short incubation time with the assay reagent. | Increase the incubation time with the viability reagent as recommended by the manufacturer. | |
| Cell death in the vehicle control group. | Ensure the concentration of the vehicle (e.g., DMSO) is not toxic to the cells (typically ≤ 0.5%). | |
| Unexpectedly high cytotoxicity | Compound precipitation at high concentrations. | Visually inspect the wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent. |
| Contamination of cell culture. | Regularly check for signs of microbial contamination. | |
| Unexpectedly low cytotoxicity | Inactive compound. | Verify the identity and purity of the inhibitor. Ensure proper storage conditions. |
| Short compound incubation time. | Increase the duration of exposure to the inhibitor. |
Visualizations
HSD17B13 Signaling and Related Pathways
HSD17B13 is known to be involved in lipid and steroid metabolism. Its overexpression can influence pathways related to inflammation and lipid metabolism, such as the NF-κB and MAPK signaling pathways.[14] Inhibition of HSD17B13 is being explored to mitigate liver injury.
Caption: HSD17B13 signaling in hepatocytes.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound in HepG2 cells.
Caption: Cytotoxicity assessment workflow.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primarysourceai.substack.com [primarysourceai.substack.com]
- 4. researchgate.net [researchgate.net]
- 5. Pardon Our Interruption [opnme.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reframeDB [reframedb.org]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Subculture Troubleshooting Procedures - HepG2 Transfection [hepg2.com]
- 13. researchgate.net [researchgate.net]
- 14. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-82 interference with fluorescence-based assays
Welcome to the technical support center for Hsd17B13-IN-82. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound, with a specific focus on its potential interference with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an inhibitor of 17β-Hydroxysteroid dehydrogenase 13 (Hsd17B13), an enzyme predominantly expressed in the liver and associated with lipid droplets. Hsd17B13 is a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.
Q2: Why might this compound interfere with my fluorescence-based assay?
Small molecules, such as this compound, can interfere with fluorescence-based assays through two primary mechanisms:
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Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light at the emission wavelength of your assay's fluorophore, leading to a false positive signal.[1][2]
-
Fluorescence Quenching: The compound may absorb light at the excitation or emission wavelengths of your fluorophore, leading to a decrease in the detected signal (a false negative). This is also known as the "inner filter effect".[2][3]
Q3: What are the common signs of assay interference by this compound?
-
Unusually high or low fluorescence readings that do not correlate with the expected biological activity.
-
High variability between replicate wells containing this compound.
-
A dose-response curve with a very steep or shallow slope that is not typical for the assay.
-
Discrepancies between results from fluorescence-based assays and orthogonal (non-fluorescence-based) assays.
Q4: How can I proactively minimize the risk of fluorescence interference?
-
Assay Design: Whenever possible, design assays using red-shifted fluorophores (excitation and emission wavelengths >500 nm), as small molecule autofluorescence is more common in the blue-green spectral region.[1][4]
-
Compound Concentration: Use the lowest effective concentration of this compound to minimize interference.
-
Control Experiments: Always include appropriate controls to identify and quantify potential interference.
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)
Symptoms:
-
Fluorescence intensity increases with increasing concentrations of this compound, even in the absence of the target enzyme or cells.
-
The signal is present across multiple emission wavelengths.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths as your assay.
-
Spectral Scan: If your plate reader has the capability, perform a full excitation and emission scan of this compound to determine its spectral properties.
-
Data Correction: If autofluorescence is confirmed, subtract the signal from the compound-only control wells from your experimental wells.
-
Assay Modification: If the autofluorescence is significant, consider switching to a fluorophore with a different spectral profile or using a non-fluorescence-based orthogonal assay for hit confirmation.
Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)
Symptoms:
-
Fluorescence intensity decreases with increasing concentrations of this compound in a manner that does not fit a typical inhibition curve.
-
The effect is observed with multiple, structurally distinct fluorophores.
Troubleshooting Steps:
-
Run a Quenching Control: Prepare wells containing the fluorophore (or fluorescent product of the enzymatic reaction) and this compound at various concentrations. Measure the fluorescence. A decrease in signal in the absence of the enzyme indicates quenching.
-
Pre-read vs. Post-read: Measure the fluorescence of the assay plate before and after the addition of this compound. A significant drop in the pre-read signal upon compound addition can indicate quenching.
-
Change Fluorophore Concentration: In some cases, increasing the concentration of the fluorescent substrate or product can help overcome quenching effects.
-
Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay, or mass spectrometry.
Quantitative Data Summary
Since the specific spectral properties of this compound are not publicly available, the following table provides a hypothetical example of data that should be generated to assess its potential for fluorescence interference.
| Parameter | Value | Interpretation |
| Max Absorption Wavelength (λ_abs) | 350 nm | Potential for inner filter effect if assay excitation is near this wavelength. |
| Molar Extinction Coefficient (ε) | 15,000 M⁻¹cm⁻¹ | A high value indicates strong light absorption and a higher potential for quenching. |
| Max Emission Wavelength (λ_em) | 450 nm | Potential for autofluorescence in blue-green channel assays. |
| Quantum Yield (Φ) | 0.1 | A low to moderate quantum yield suggests some intrinsic fluorescence. |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorescence microplate reader
-
Black, clear-bottom microplates
Method:
-
Prepare a serial dilution of this compound in assay buffer, covering the concentration range used in your primary assay.
-
Include a buffer-only control (blank).
-
Dispense 100 µL of each dilution into triplicate wells of a black microplate.
-
Read the plate using the same excitation and emission wavelengths and filter sets as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the average fluorescence of each this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's reporter fluorophore.
Materials:
-
This compound stock solution
-
Fluorophore used in the assay (or the fluorescent product)
-
Assay buffer
-
Fluorescence microplate reader
-
Black, clear-bottom microplates
Method:
-
Prepare a solution of the fluorophore in assay buffer at the concentration used in the primary assay.
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the this compound dilutions and then add the fluorophore solution to all wells (including control wells with buffer instead of the compound).
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the fluorescence intensity.
-
Data Analysis: Compare the fluorescence of wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: Troubleshooting workflow for fluorescence assay interference.
Caption: Simplified Hsd17B13 signaling pathway and point of inhibition.
Caption: Logical relationships of compound interference in fluorescence assays.
References
Technical Support Center: Overcoming Resistance to Hsd17B13-IN-82 in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the hypothetical Hsd17B13 inhibitor, Hsd17B13-IN-82, in long-term experimental models. The information provided is based on the known biology of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme and general principles of drug resistance observed with small molecule inhibitors.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term studies with this compound, focusing on diminished efficacy and unexpected cellular responses.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased efficacy of this compound over time | 1. Compound instability: Degradation of the inhibitor in culture media over extended periods. 2. Increased metabolism of the inhibitor: Upregulation of metabolic enzymes (e.g., cytochrome P450s) in the cells leading to faster clearance of this compound. 3. Acquired resistance: Selection of a subpopulation of cells with reduced sensitivity to the inhibitor. | 1. Assess compound stability: Analyze the concentration of this compound in the culture media over time using LC-MS/MS. If unstable, replenish the media and inhibitor more frequently. 2. Evaluate cellular metabolism: Perform a time-course experiment and measure the concentration of this compound and its potential metabolites in cell lysates and media. Consider co-treatment with a general metabolic inhibitor (use with caution and appropriate controls). 3. Investigate resistance mechanisms: See "Experimental Protocols" section for detailed methods to assess target engagement, gene expression, and potential mutations. |
| Altered cell morphology or growth rate | 1. Off-target effects: this compound may be interacting with other cellular proteins. 2. Cellular stress response: Long-term inhibition of Hsd17B13 may induce stress pathways. | 1. Perform a target engagement assay: Confirm that this compound is binding to Hsd17B13 at the concentrations used. 2. Conduct a global proteomics or transcriptomics analysis: Identify pathways that are significantly altered by long-term treatment. 3. Titrate inhibitor concentration: Determine the minimal effective concentration to reduce potential off-target effects. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Inconsistent cell density, passage number, or media composition. 2. Inhibitor stock degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution. | 1. Standardize cell culture protocols: Ensure consistent practices for cell seeding, passaging, and media preparation. 2. Prepare fresh inhibitor stocks: Aliquot and store the inhibitor stock at the recommended temperature and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver.[1][2] It is believed to play a role in lipid metabolism, and its inhibition is being explored as a therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease progression.[2]
Q2: What are the potential mechanisms of acquired resistance to this compound?
A2: While specific resistance mechanisms to this compound have not been documented, potential mechanisms, based on observations with other small molecule inhibitors, could include:
-
Target modification: Mutations in the HSD17B13 gene that alter the drug-binding site, reducing the affinity of this compound.
-
Target overexpression: Increased expression of Hsd17B13, requiring higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Activation of bypass pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of Hsd17B13, maintaining the cellular phenotype.
-
Drug efflux: Increased expression of drug efflux pumps (e.g., P-glycoprotein) that actively transport this compound out of the cell.
Q3: How can I assess if my cells have developed resistance to this compound?
A3: To determine if your cells have developed resistance, you can perform the following experiments:
-
Dose-response curve comparison: Generate dose-response curves for this compound in your long-term treated cells and compare them to the parental (sensitive) cell line. A rightward shift in the IC50 value indicates decreased sensitivity.
-
Target engagement assay: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is still able to bind to Hsd17B13 in the resistant cells.
-
Gene and protein expression analysis: Measure the mRNA and protein levels of Hsd17B13 to check for overexpression.
-
Sequencing of the HSD17B13 gene: Sequence the coding region of the HSD17B13 gene in resistant cells to identify potential mutations in the drug-binding pocket.
Q4: What are some general best practices for long-term studies with small molecule inhibitors?
A4: To ensure the reliability and reproducibility of your long-term studies, consider the following:
-
Regularly assess cell line identity: Periodically perform cell line authentication to ensure you are working with the correct cells.
-
Monitor for mycoplasma contamination: Mycoplasma can alter cellular metabolism and drug response.
-
Maintain a consistent cell culture environment: Use the same media formulation, serum batch, and incubator conditions throughout your experiments.
-
Use the lowest effective concentration of the inhibitor: This will minimize the selective pressure for resistance and reduce potential off-target effects.
-
Establish a baseline: Thoroughly characterize the phenotype of your cells before and during the early stages of treatment to have a reference point for any changes observed over time.
Experimental Protocols
Protocol 1: Generation of a Dose-Response Curve to Determine IC50
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 48-72 hours).
-
Cell Viability Assay: Use a suitable cell viability assay (e.g., MTS, CellTiter-Glo®) to measure the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting for Hsd17B13 Expression
-
Cell Lysis: Lyse the parental and long-term treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Hsd17B13. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to compare Hsd17B13 expression levels.
Visualizations
Caption: Simplified signaling pathway of HSD17B13 regulation and function.
Caption: Experimental workflow for long-term studies with this compound.
Caption: Decision tree for troubleshooting decreased efficacy of this compound.
References
- 1. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
Validation & Comparative
Hsd17B13-IN-82: A Comparative Guide to Selectivity Against Other Hydroxysteroid Dehydrogenases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of Hsd17B13-IN-82, a representative inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), against other members of the HSD family. The data presented here is based on published information for the well-characterized and selective HSD17B13 inhibitor, BI-3231, which will be used as a surrogate for this compound in this guide.
HSD17B13 has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][2][3][4] The development of potent and selective inhibitors is crucial to modulate its activity without affecting other HSD isoforms, which could lead to off-target effects. This guide offers a comprehensive overview of the selectivity of a representative inhibitor and the experimental protocols used to determine it.
Selectivity Profile of HSD17B13 Inhibitor (BI-3231)
The following table summarizes the inhibitory activity of BI-3231 against HSD17B13 and its selectivity against the phylogenetically closest isoform, HSD17B11.
| Target | IC50 / Ki | Fold Selectivity vs. HSD17B11 |
| Human HSD17B13 | Ki: single-digit nM | >1000-fold |
| Mouse HSD17B13 | Ki: single-digit nM | Not Applicable |
| Human HSD17B11 | >10 µM | 1 |
Data based on the characterization of BI-3231, a potent and selective HSD17B13 inhibitor.[1][2]
As the data indicates, BI-3231 demonstrates high potency for both human and mouse HSD17B13 with excellent selectivity over the closely related HSD17B11.[1][2] Further profiling in a broader panel of HSDs and other enzymes is often a critical step in the preclinical development of such inhibitors.
Experimental Protocols
The determination of inhibitor selectivity involves rigorous enzymatic assays. Below are detailed methodologies for conducting such experiments.
In Vitro HSD17B13 Enzymatic Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HSD17B13.
Principle:
The enzymatic activity of HSD17B13 is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[1] The rate of this reaction is proportional to the enzyme's activity.
Materials and Reagents:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Tris-HCl buffer
-
Test compound (this compound or BI-3231)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the recombinant HSD17B13 enzyme.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the substrate, estradiol.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the inhibitor concentrations.
Selectivity Profiling against Other HSDs
To assess the selectivity of an inhibitor, similar enzymatic assays are performed using other recombinant HSD isoforms.
Procedure:
-
Follow the general protocol for the in vitro enzymatic assay described above.
-
Substitute the HSD17B13 enzyme with other HSD isoforms of interest (e.g., HSD17B1, HSD17B2, HSD17B11, etc.).
-
Use the appropriate substrate and cofactor for each specific HSD isoform.
-
Determine the IC50 values for the test compound against each HSD isoform.
-
Calculate the fold selectivity by dividing the IC50 value for the off-target HSD by the IC50 value for HSD17B13.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for selectivity profiling and the general signaling context of HSD17B13.
Caption: Experimental workflow for determining the selectivity of an HSD17B13 inhibitor.
Caption: Simplified schematic of HSD17B13 localization and inhibition.
References
Validating On-Target Engagement of Hsd17B13 Inhibitors in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target engagement of novel hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors in cellular models. While specific data for a compound designated "Hsd17B13-IN-82" is not publicly available, this document outlines the established methodologies and provides a comparative analysis of known Hsd17B13 inhibitors, offering a blueprint for the evaluation of any new chemical entity targeting this enzyme.
Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH) and subsequent fibrosis and cirrhosis.[2][4][5] This strong genetic validation has positioned Hsd17B13 as a promising therapeutic target for chronic liver diseases.[3][6]
The validation of on-target engagement is a critical step in the development of any selective inhibitor. It ensures that the observed biological effects of a compound are a direct consequence of its interaction with the intended target. This guide will detail the common experimental approaches to confirm that a small molecule inhibitor, such as the conceptual this compound, effectively and specifically binds to and inhibits Hsd17B13 within a cellular environment.
Comparative Analysis of Hsd17B13 Inhibitors
To illustrate the validation process, this section presents a comparative summary of publicly disclosed data for known Hsd17B13 inhibitors. This data provides a benchmark for the expected performance of a novel inhibitor like this compound.
| Inhibitor Name/Code | Target | Assay Type | Substrate | Potency (IC₅₀/Kᵢ) | Selectivity | Reference |
| BI-3231 | Human Hsd17B13 | Enzymatic | Estradiol | Kᵢ = 1.1 nM | >1000-fold vs HSD17B11 | [6][7] |
| Human Hsd17B13 | Cellular | Estradiol | IC₅₀ = 20 nM | - | [6][7] | |
| Mouse Hsd17B13 | Enzymatic | Estradiol | Kᵢ = 1.3 nM | - | [6][7] | |
| Compound 32 | Human Hsd17B13 | Enzymatic | - | IC₅₀ = 2.5 nM | - | [8] |
| INI-678 | Human Hsd17B13 | Cellular | Retinol, Estradiol, LTB4 | - | - | [2] |
| EP-036332 | Human Hsd17B13 | Enzymatic | Leukotriene B4 | - | - | [5] |
| Human Hsd17B13 | Cellular | Estradiol | - | - | [5] |
Experimental Protocols for On-Target Validation
The following are detailed protocols for key experiments designed to validate the on-target engagement of Hsd17B13 inhibitors in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the physical binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Methodology:
-
Cell Culture and Treatment: Culture a relevant human liver cell line (e.g., Huh7, HepG2) or primary human hepatocytes. Treat the cells with the Hsd17B13 inhibitor (e.g., this compound) at various concentrations for a specified time. A vehicle-treated control is essential.
-
Heating: After treatment, harvest the cells and lyse them. Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Separation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Hsd17B13 at each temperature using Western blotting with a specific Hsd17B13 antibody.
-
Data Analysis: Plot the fraction of soluble Hsd17B13 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Cellular Hsd17B13 Enzymatic Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of Hsd17B13 in intact cells.
Methodology:
-
Cell Line Engineering: Use a cell line (e.g., HEK293) that has been engineered to overexpress human Hsd17B13. This provides a robust system with high enzymatic activity.
-
Inhibitor Treatment: Plate the cells and treat with a dose-response range of the Hsd17B13 inhibitor.
-
Substrate Addition: Add a known Hsd17B13 substrate to the cell culture medium. Common substrates include estradiol or retinol.[2][4][6]
-
Product Measurement: After an incubation period, collect the cell culture supernatant or cell lysate. Measure the formation of the product (e.g., estrone from estradiol) using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
IC₅₀ Determination: Plot the product formation against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce the enzymatic activity by 50%.
Target Engagement Biomarker Analysis
This approach involves measuring a downstream biomarker that is modulated by Hsd17B13 activity.
Methodology:
-
Cell Model: Use a cellular model that recapitulates aspects of liver disease, such as primary human hepatocytes or a 3D liver-on-a-chip model.
-
Treatment: Treat the cells with the Hsd17B13 inhibitor.
-
Biomarker Measurement: Analyze changes in the levels of relevant biomarkers. For Hsd17B13, this could include measuring the levels of specific lipid species or downstream signaling molecules that are known to be affected by its activity. For example, some studies have shown that Hsd17B13 inhibition can lead to changes in hepatic phospholipids.[9][10]
-
Data Interpretation: A dose-dependent change in the biomarker that correlates with the inhibitor's potency provides evidence of on-target engagement.
Visualizing Key Concepts
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Caption: Simplified Hsd17B13 signaling in hepatocytes.
Conclusion
Validating the on-target engagement of a novel Hsd17B13 inhibitor is a multi-faceted process that requires a combination of biophysical and biochemical assays within a cellular context. By employing techniques such as CETSA, cellular enzymatic activity assays, and target engagement biomarker analysis, researchers can confidently establish a direct link between the inhibitor and its intended molecular target. The data and protocols presented in this guide offer a robust framework for the preclinical evaluation of this compound or any other novel inhibitor designed to target this critical enzyme in the pursuit of new therapies for chronic liver disease.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. enanta.com [enanta.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of HSD17B13 Inhibitors: BI-3231 vs. Compound 32
A detailed analysis of two prominent small-molecule inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a key enzyme in liver disease.
In the landscape of therapeutic development for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising target. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small-molecule inhibitors to mimic this protective effect. This guide provides a head-to-head comparison of two such inhibitors: BI-3231, a well-characterized chemical probe, and a more recently developed potent inhibitor, herein referred to as Compound 32.
While information on a compound specifically named "Hsd17B13-IN-82" is not publicly available, "Compound 32" has been directly compared with BI-3231 in preclinical studies, offering valuable insights for researchers in the field.
At a Glance: Key Quantitative Data
The following tables summarize the key performance metrics of BI-3231 and Compound 32, providing a clear comparison of their potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) | Ki (nM) | Cellular IC50 (nM) |
| BI-3231 | hHSD17B13 | 1 | 0.7 | 11 |
| mHSD17B13 | 13 | - | - | |
| Compound 32 | hHSD17B13 | 2.5 | - | - |
hHSD17B13: human HSD17B13; mHSD17B13: mouse HSD17B13. IC50: half-maximal inhibitory concentration; Ki: inhibitory constant. Data for BI-3231 from multiple sources.[1][2] Data for Compound 32 from a 2025 publication in the Journal of Medicinal Chemistry.[3][4]
Table 2: Selectivity Profile
| Compound | Off-Target | Selectivity (Fold) |
| BI-3231 | HSD17B11 | >10,000 |
| SafetyScreen44 Panel | Good selectivity | |
| Compound 32 | Not explicitly stated | Highly selective |
Selectivity data for BI-3231 from Thamm S, et al. (2023).[5] Compound 32 is described as "highly potent and selective".[3][4]
Table 3: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species |
| BI-3231 | Oral Bioavailability | 10% | Mouse |
| Plasma Clearance | Rapid, biphasic | Mouse | |
| Liver Microsomal Stability | High | Human, Mouse | |
| Hepatocyte Stability | Moderate | Human, Mouse | |
| Compound 32 | Liver Microsomal Stability | Significantly better than BI-3231 | - |
| Pharmacokinetic Profile | Significantly better than BI-3231 | - |
Pharmacokinetic data for BI-3231 from Thamm S, et al. (2023).[5][6] Comparative data for Compound 32 from Liu Y, et al. (2025).[3][4]
In-Depth Analysis
Potency and Efficacy
Both BI-3231 and Compound 32 demonstrate high potency against human HSD17B13, with IC50 values in the low nanomolar range.[1][2][3][4] In a direct comparison, Compound 32 was shown to have an IC50 of 2.5 nM.[3][4] BI-3231 has been extensively characterized and is available as an open-science chemical probe.[1]
In preclinical models of NASH, Compound 32 exhibited better anti-MASH effects compared to BI-3231.[3][4] This suggests that while both are potent inhibitors, the improved pharmacokinetic properties of Compound 32 may translate to enhanced in vivo efficacy.
Selectivity
BI-3231 has been shown to be highly selective for HSD17B13 over its closest homolog, HSD17B11, and has a clean profile in a broader safety screen.[5] While specific quantitative selectivity data for Compound 32 against other HSD17B family members is not yet widely published, it is described as a "highly potent and selective HSD17B13 inhibitor".[3][4]
Pharmacokinetics
A key differentiator between the two compounds lies in their pharmacokinetic profiles. BI-3231 exhibits rapid plasma clearance and low oral bioavailability in mice, which may limit its in vivo applications.[5][6] In contrast, Compound 32 was developed to have significantly better liver microsomal stability and an improved overall pharmacokinetic profile, including a unique liver-targeting property.[3][4] This liver-centric distribution is advantageous for treating liver diseases while minimizing potential systemic side effects.
Signaling Pathway and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and experimental procedures.
HSD17B13 Signaling in Hepatic Lipid Metabolism
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes. Its activity is linked to the regulation of hepatic lipid metabolism. One proposed mechanism involves the SREBP-1c/FAS pathway.
Experimental Workflow for Inhibitor Characterization
The characterization of HSD17B13 inhibitors typically follows a standardized workflow, from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
HSD17B13 Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
-
Materials: Recombinant human HSD17B13, substrate (e.g., estradiol or leukotriene B4), cofactor (NAD+), assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20), test compounds, and a detection system (e.g., NAD-Glo™ luminescence assay to measure NADH production).[7]
-
Procedure:
-
Recombinant HSD17B13 enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of the substrate and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of NADH produced is quantified using a suitable detection method.
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration.
-
Cellular HSD17B13 Assay
This assay assesses the ability of a compound to engage and inhibit HSD17B13 within a cellular context.
-
Materials: A human cell line overexpressing HSD17B13 (e.g., HEK293 cells), cell culture medium, substrate (e.g., retinol or estradiol), test compounds, and an analytical method to measure substrate conversion (e.g., LC-MS/MS).[1]
-
Procedure:
-
Cells overexpressing HSD17B13 are seeded in multi-well plates.
-
Cells are treated with the test compound at various concentrations.
-
The substrate is added to the cell culture medium.
-
After an incubation period, the medium and/or cell lysate is collected.
-
The amount of substrate and its metabolite are quantified by LC-MS/MS to determine the extent of inhibition.
-
Cellular IC50 values are calculated.
-
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Materials: Liver microsomes (human or mouse), NADPH regenerating system, phosphate buffer, test compound, and an analytical method for quantification (e.g., LC-MS/MS).[3][8][9]
-
Procedure:
-
The test compound is incubated with liver microsomes in the presence of an NADPH regenerating system to initiate metabolic reactions.
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
The rate of disappearance of the compound is used to calculate parameters such as half-life and intrinsic clearance.
-
Conclusion
Both BI-3231 and Compound 32 are valuable tools for studying the therapeutic potential of HSD17B13 inhibition. BI-3231, as a well-characterized and publicly available probe, serves as an excellent benchmark for in vitro studies. Compound 32 represents a step forward in terms of drug-like properties, with an improved pharmacokinetic profile and demonstrated in vivo efficacy that make it a promising lead for further development. The choice between these inhibitors will depend on the specific research question, with BI-3231 being ideal for initial biochemical and cellular validation, and Compound 32 being more suited for in vivo studies and translational research. The continued development of potent and selective HSD17B13 inhibitors holds significant promise for the treatment of NASH and other chronic liver diseases.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Unveiling the Selectivity of Hsd17B13-IN-82: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the cross-reactivity profile of the hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, Hsd17B13-IN-82 (likely the well-characterized molecule BI-3231), in comparison to other emerging inhibitors targeting the same enzyme. This guide provides a summary of available quantitative data, detailed experimental protocols for assessing selectivity, and a visual representation of the experimental workflow.
Comparative Selectivity of HSD17B13 Inhibitors
The development of selective HSD17B13 inhibitors is crucial for advancing research into its role in liver diseases and for the development of targeted therapeutics. This section compares the inhibitory potency and selectivity of this compound (BI-3231) with other notable inhibitors.
| Inhibitor | Target | IC50 / Ki | Selectivity Data | Reference |
| This compound (BI-3231) | hHSD17B13 | IC50: 1 nM, Ki: 0.7 nM | hHSD17B11: IC50 > 10,000 nM (>10,000-fold selective) | [1][2] |
| mHSD17B13 | IC50: 13 nM | Eurofins SafetyScreen44 Panel: No significant off-target binding observed at 10 µM, except for weak inhibition of COX-2 (51% inhibition at 10 µM). | [2] | |
| Compound 32 | hHSD17B13 | IC50: 2.5 nM | Reported as a "highly potent and selective HSD17B13 inhibitor" with an improved pharmacokinetic profile compared to BI-3231. Specific cross-reactivity data against other HSD17B family members is not detailed in the available literature. | [3] |
| EP-036332 | hHSD17B13 | IC50: 14 nM | HSD17B1: >7,000-fold selective | [4] |
| mHSD17B13 | IC50: 2.5 nM | |||
| INI-678 | hHSD17B13 | - | Described as a "potent and selective small-molecule HSD17B13 inhibitor". Quantitative cross-reactivity data is not publicly available. | [5][6] |
Note: The provided data is based on available scientific literature and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Workflows and Signaling Pathways
To ensure a thorough evaluation of inhibitor selectivity, a multi-step experimental workflow is typically employed. This process begins with the primary screening against the target enzyme and progresses to broader panels of related enzymes and off-target proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic Standoff: Hsd17B13 Knockout Versus Inhibitor-Treated Mice in Liver Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
The hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of therapeutic strategies aimed at inhibiting Hsd17B13 activity. However, preclinical mouse models, a cornerstone of drug development, have presented a paradoxical picture. This guide provides a comprehensive, data-driven comparison of two key preclinical models: Hsd17B13 knockout (KO) mice and mice treated with Hsd17B13 inhibitors, highlighting the critical differences in their phenotypic outcomes.
Executive Summary
A striking divergence exists between the phenotypes of Hsd17B13 knockout mice and those treated with Hsd17B13 inhibitors. While genetic deletion of Hsd17b13 in mice unexpectedly fails to confer protection and can even exacerbate liver pathology, pharmacological or shRNA-mediated inhibition of Hsd17B13 in adult mice with established liver disease demonstrates hepatoprotective effects. This discrepancy underscores the complexities of translating genetic findings into therapeutic models and suggests that the timing and method of Hsd17B13 suppression are critical determinants of the physiological outcome.
Phenotypic Comparison: Knockout vs. Inhibition
The following tables summarize the key phenotypic differences observed in Hsd17B13 KO mice and mice treated with Hsd17B13 inhibitors across various studies and dietary models of liver disease.
Table 1: Comparison of Key Phenotypes in Hsd17B13 KO and Inhibitor-Treated Mice
| Phenotypic Parameter | Hsd17B13 Knockout (KO) Mice | Hsd17B13 Inhibitor-Treated Mice (shRNA/ASO/Small Molecule) |
| Hepatic Steatosis | No protection, often increased.[1][2][3] | Reduced hepatic triglyceride accumulation.[4] |
| Liver Inflammation | No significant difference or increased.[1][3] | Markers of inflammation are often reduced. |
| Liver Fibrosis | No protection against fibrosis.[3] | Reduced fibrosis in some models.[5] |
| Body Weight | No significant difference or increased on chow diet.[3][6] | Generally no effect on body weight.[4] |
| Liver Weight | No significant difference or increased on chow diet.[3][6] | May be reduced in line with decreased steatosis.[7] |
| Hepatoprotection | Not observed.[3][6] | Observed in models of established liver injury.[8] |
Table 2: Quantitative Data from Select Studies
| Study Model | Intervention | Key Quantitative Findings | Reference |
| Hsd17B13 KO Mice (Chow Diet) | Genetic Knockout | Increased hepatic triglyceride concentration. | [1] |
| Hsd17B13 KO Mice (High-Fat Diet) | Genetic Knockout | No difference in hepatic triglycerides vs. wild-type. | [3] |
| Hsd17B13 KO Mice (Western Diet) | Genetic Knockout | No difference in liver triglyceride content or inflammatory scores vs. wild-type. | [3] |
| High-Fat Diet-Induced Obese Mice | shRNA-mediated knockdown | Markedly improved hepatic steatosis; decreased serum ALT. | [4] |
| CDAHFD-induced Fibrosis Model | Antisense Oligonucleotide (ASO) | Modulated hepatic steatosis but did not decrease hepatic fibrosis. | [7][9] |
| CDAHFD-induced NASH Model | Hsd17b13 Knockdown | Significantly lower liver fibrosis compared to control. | [5] |
Experimental Methodologies
This section details the typical experimental protocols used to generate and analyze Hsd17B13 KO mice and to treat mice with Hsd17B13 inhibitors.
Hsd17B13 Knockout Mouse Models
-
Generation: Hsd17B13 knockout mice are typically generated using CRISPR/Cas9 technology or by homologous recombination in embryonic stem cells to introduce a null mutation in the Hsd17b13 gene. The successful deletion of the gene is confirmed by genotyping and qRT-PCR analysis of Hsd17b13 mRNA expression in various tissues, particularly the liver.
-
Dietary Challenge: To induce liver disease, KO mice and their wild-type littermates are often fed specialized diets such as a high-fat diet (HFD), a Western diet (WD), or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for a specified period.
-
Phenotypic Analysis: At the end of the study period, a comprehensive phenotypic analysis is performed. This includes measuring body and liver weights, quantifying hepatic triglyceride and cholesterol levels, and measuring plasma levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Liver tissues are collected for histological analysis (H&E staining for steatosis and inflammation, Sirius Red for fibrosis) and for gene and protein expression analysis of markers related to lipid metabolism, inflammation, and fibrosis.
Hsd17B13 Inhibitor-Treated Mouse Models
-
Inhibitor Administration: Hsd17B13 inhibition is achieved through various methods, including:
-
Small Molecule Inhibitors: A specific inhibitor, such as EP-036332 (administered as the prodrug EP-037429), is delivered to the mice, typically through oral gavage, at a predetermined dose and frequency.
-
shRNA-mediated Knockdown: Adeno-associated viruses (AAVs) expressing a short hairpin RNA (shRNA) targeting Hsd17b13 (AAV8-shHsd17b13) are administered via intravenous injection to achieve liver-specific knockdown. A control group receives an AAV expressing a scrambled shRNA.
-
Antisense Oligonucleotides (ASOs): ASOs designed to bind to and promote the degradation of Hsd17b13 mRNA are administered, usually via subcutaneous injection.
-
-
Study Design: In many inhibitor studies, the therapeutic intervention is initiated after the mice have already developed features of liver disease from a dietary challenge.
-
Efficacy Assessment: The efficacy of the inhibitor is assessed by measuring the reduction in Hsd17b13 mRNA and protein levels in the liver. The therapeutic effects are evaluated using the same phenotypic endpoints as in the KO mouse studies, allowing for a comparison of the impact on steatosis, inflammation, and fibrosis.
Visualizing the Discrepancy: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed signaling context for Hsd17B13.
References
- 1. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of HSD17B13's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of therapeutic strategies targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme implicated in the progression of chronic liver diseases such as non-alcoholic steatohepatitis (NASH). By examining different modalities of HSD17B13 inhibition, this document aims to offer a framework for the orthogonal validation of its mechanism of action.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is predominantly expressed in the liver and is involved in hepatic lipid metabolism.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH, fibrosis, and hepatocellular carcinoma, highlighting it as a promising therapeutic target.[3] The enzymatic activity of HSD17B13 includes the conversion of retinol to retinaldehyde, a crucial step in retinoic acid synthesis.[3][4] Dysregulation of HSD17B13 activity is linked to altered lipid metabolism and inflammatory signaling in the liver.
Therapeutic Strategies Targeting HSD17B13
Two primary strategies for inhibiting HSD17B13 are currently being explored: small molecule inhibitors and RNA interference (RNAi) therapeutics. This guide focuses on a representative example of each:
-
BI-3231: A potent and selective small molecule inhibitor of HSD17B13.
-
GSK4532990 (formerly ARO-HSD): An investigational RNAi therapeutic designed to silence the expression of the HSD17B13 gene.[5][6]
While the query mentioned Hsd17B13-IN-82 , a thorough search of publicly available scientific literature and databases did not yield specific quantitative data or detailed experimental protocols for this compound. Therefore, a direct comparison is not feasible at this time. The following sections will compare BI-3231 and GSK4532990 to illustrate the orthogonal approaches to validating HSD17B13 as a therapeutic target.
Comparative Performance Data
The following tables summarize the available quantitative data for the selected HSD17B13 inhibitors.
| Compound | Modality | Target | In Vitro Potency (IC50/Ki) | Cellular Activity | In Vivo Efficacy |
| BI-3231 | Small Molecule Inhibitor | HSD17B13 Enzyme | Human: Kᵢ < 10 nMMouse: Kᵢ < 10 nM | Double-digit nM potency in human cellular assays | Demonstrated reduction in lipotoxic effects in murine and human hepatocytes[7] |
| GSK4532990 | RNAi Therapeutic | HSD17B13 mRNA | Not Applicable | Dose-dependent knockdown of HSD17B13 mRNA | Phase 2b clinical trials ongoing to evaluate efficacy in NASH and alcohol-related liver disease[6][8] |
Note: Data for this compound is not publicly available.
Experimental Protocols
Detailed methodologies are crucial for the orthogonal validation of a target's mechanism of action. Below are protocols for key experiments used in the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assay (Retinol Dehydrogenase Activity)
This cell-based assay is used to quantify the enzymatic activity of HSD17B13 and the potency of small molecule inhibitors.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with an expression vector encoding for human HSD17B13. An empty vector is used as a negative control.[3]
-
Compound Treatment: For inhibitor studies, cells are pre-incubated with the test compound (e.g., BI-3231) at various concentrations.
-
Substrate Addition: All-trans-retinol (the substrate) is added to the cell culture medium and incubated for 8 hours.[3]
-
Quantification of Retinoids: The levels of the product, retinaldehyde, and its downstream metabolite, retinoic acid, are quantified from the cell lysate and supernatant using High-Performance Liquid Chromatography (HPLC).[3]
-
Data Analysis: The IC50 value for the inhibitor is calculated by measuring the reduction in retinaldehyde and retinoic acid production at different compound concentrations.
HSD17B13 mRNA Knockdown Assay (for RNAi Therapeutics)
This assay quantifies the extent of target gene silencing by RNAi therapeutics like GSK4532990.
Protocol:
-
Cell Culture: Primary hepatocytes or relevant liver cell lines are cultured.
-
Treatment with RNAi Therapeutic: Cells are treated with the siRNA therapeutic (e.g., GSK4532990) at various concentrations.
-
RNA Extraction: After a defined incubation period (e.g., 48-72 hours), total RNA is extracted from the cells.
-
Quantitative Real-Time PCR (qRT-PCR): The expression level of HSD17B13 mRNA is quantified using qRT-PCR. A housekeeping gene is used for normalization.
-
Data Analysis: The percentage of HSD17B13 mRNA knockdown is calculated relative to untreated or control siRNA-treated cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a small molecule inhibitor to the target protein within a cellular context.
Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control.
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Cell Lysis and Fractionation: Cells are lysed, and soluble and aggregated protein fractions are separated by centrifugation.
-
Protein Quantification: The amount of soluble HSD17B13 protein at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated. A shift in the melting temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving HSD17B13 and a typical experimental workflow for inhibitor characterization.
Caption: HSD17B13 is involved in a positive feedback loop with SREBP-1c, a key regulator of lipogenesis.
Caption: HSD17B13 promotes inflammation via the PAF/STAT3 signaling pathway.
Caption: A generalized workflow for the orthogonal validation of HSD17B13 inhibitors.
Conclusion
The orthogonal validation of HSD17B13's mechanism of action is being actively pursued through diverse therapeutic modalities. Small molecule inhibitors like BI-3231 offer a means to directly probe the enzymatic function of HSD17B13, while RNAi therapeutics such as GSK4532990 provide a genetic approach to validate the consequences of reduced protein expression. The convergence of findings from these distinct approaches will strengthen the confidence in HSD17B13 as a therapeutic target for chronic liver diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field. Further investigation into novel inhibitors and the elucidation of the complete substrate profile of HSD17B13 will continue to refine our understanding of its role in liver pathophysiology.
References
- 1. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 2. mdpi.com [mdpi.com]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. GSK 4532990 - AdisInsight [adisinsight.springer.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arrowhead Pharmaceuticals Announces $30 Million Milestone Payment from GSK | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
Benchmarking Hsd17B13 Inhibitors Against the Current NAFLD Therapeutic Landscape
A Comparative Guide for Drug Development Professionals
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a spectrum of conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NAFLD has led to a diverse pipeline of therapeutic candidates targeting various aspects of the disease. This guide provides a comparative analysis of emerging Hsd17B13 inhibitors, exemplified by molecules like Hsd17B13-IN-82, against other major therapeutic strategies currently under investigation for the treatment of NAFLD/NASH.
The Role of HSD17B13 in NAFLD
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and a lower incidence of severe liver outcomes, including fibrosis and cirrhosis.[2] This protective effect has identified HSD17B13 as a promising therapeutic target. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants, thereby preventing or slowing the progression of NAFLD.[1]
This compound and the New Wave of HSD17B13 Inhibitors
While "this compound" serves as a representative for a novel class of small molecule inhibitors, several specific HSD17B13-targeted therapies are in development. These can be broadly categorized into small molecule inhibitors and RNA interference (RNAi) therapeutics.
-
Small Molecule Inhibitors (e.g., INI-822, BI-3231): These orally administered drugs are designed to directly inhibit the enzymatic activity of the HSD17B13 protein.
-
RNAi Therapeutics (e.g., Rapirosiran): These therapies work by silencing the HSD17B13 gene, thereby reducing the production of the HSD17B13 protein in the liver.
Current Therapeutic Candidates for NAFLD
The current NAFLD treatment pipeline is populated with a variety of drug candidates with diverse mechanisms of action. The table below summarizes the key characteristics of Hsd17B13 inhibitors and compares them with other leading therapeutic candidates.
Comparative Data of NAFLD Therapeutic Candidates
| Therapeutic Candidate/Class | Mechanism of Action | Key Efficacy Data | Development Stage | Route of Administration |
| HSD17B13 Inhibitors | ||||
| This compound (representative) | Small molecule inhibitor of HSD17B13 enzymatic activity. | Preclinical data for similar molecules (BI-3231) show reduced triglyceride accumulation in hepatocytes.[3] | Preclinical / Phase 1 | Oral |
| INI-822 | Small molecule inhibitor of HSD17B13. | Phase 1 data show plasma exposures anticipated to inhibit HSD17B13 with a half-life supporting once-daily dosing.[4][5] | Phase 1 | Oral |
| Rapirosiran (RNAi) | RNA interference targeting HSD17B13 mRNA to reduce protein expression. | Phase 1 data show a dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% in the highest-dose group.[6] | Phase 2 | Subcutaneous |
| Other NAFLD Candidates | ||||
| Resmetirom (Madrigal) | Thyroid hormone receptor-β (THR-β) agonist. | Phase 3 (MAESTRO-NASH): NASH resolution with no worsening of fibrosis in 29.9% of patients (100mg) vs 9.7% with placebo. Fibrosis improvement by ≥1 stage with no worsening of NAFLD activity score in 25.9% (100mg) vs 14.2% with placebo.[7] | Approved | Oral |
| Semaglutide (Novo Nordisk) | Glucagon-like peptide-1 (GLP-1) receptor agonist. | Phase 3 (ESSENCE): NASH resolution without worsening of fibrosis in 62.9% of patients vs 34.3% with placebo. Improvement in liver fibrosis by ≥1 stage in 36.8% vs 22.4% with placebo.[8][9] | Phase 3 | Subcutaneous |
| Obeticholic Acid (Intercept) | Farnesoid X receptor (FXR) agonist. | Phase 3 (REGENERATE): Improvement in fibrosis by ≥1 stage with no worsening of NASH in 22.4% of patients (25mg) vs 9.6% with placebo.[5][10] | Phase 3 | Oral |
| Lanifibranor (Inventiva) | Pan-peroxisome proliferator-activated receptor (PPAR) agonist. | Phase 2b (NATIVE): NASH resolution without worsening of fibrosis in 49% of patients (1200mg) vs 22% with placebo. Improvement in fibrosis by ≥1 stage in 48% (1200mg) vs 29% with placebo.[3][11] | Phase 3 | Oral |
Experimental Protocols
The evaluation of NAFLD therapeutic candidates involves a series of preclinical and clinical studies. Below are outlines of key experimental protocols.
In Vitro HSD17B13 Enzyme Inhibition Assay
This assay is crucial for determining the potency of small molecule inhibitors like this compound.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13.
-
Materials: Purified recombinant human HSD17B13 enzyme, a substrate (e.g., β-estradiol), the cofactor NAD+, the test compound, and a detection system to measure NADH production (e.g., NAD(P)H-Glo™).[12]
-
Procedure:
-
The test compound is serially diluted and added to a multi-well plate.
-
A mixture of the HSD17B13 enzyme, substrate, and cofactor is added to initiate the reaction.[12]
-
The reaction is incubated at room temperature.
-
A detection reagent is added to generate a luminescent signal proportional to the amount of NADH produced.[12]
-
The luminescence is read using a plate reader, and the IC50 value is calculated from the dose-response curve.
-
In Vivo NAFLD/NASH Animal Models
Animal models are essential for evaluating the in vivo efficacy and safety of new drug candidates.
1. Methionine and Choline Deficient (MCD) Diet Model
-
Principle: This model induces NASH-like symptoms, including steatosis, inflammation, and fibrosis, by depriving rodents of essential nutrients required for hepatic lipid metabolism.[13]
-
Protocol:
-
Male C57BL/6J mice are fed an MCD diet or a control diet for a specified period (e.g., 4-8 weeks).[14]
-
Body weight and food intake are monitored regularly.
-
At the end of the study period, mice are euthanized, and liver tissue is collected.[14]
-
Liver sections are stained with Hematoxylin and Eosin (H&E) for histological analysis of steatosis, inflammation, and ballooning. Fibrosis is assessed using Sirius Red staining.
-
Biochemical markers of liver injury (e.g., ALT, AST) are measured in the serum.
-
2. STAM™ Model
-
Principle: This model more closely mimics the progression of NAFLD in the context of metabolic syndrome, leading to the development of NASH and even hepatocellular carcinoma.[15]
-
Protocol:
-
Two-day-old male C57BL/6J mice are given a single subcutaneous injection of low-dose streptozotocin to induce a diabetic phenotype.[16][17]
-
At four weeks of age, the mice are switched to a high-fat diet.[16][17]
-
The development of NAFLD, NASH, and fibrosis is monitored over time, typically with endpoints at 8-20 weeks.[16]
-
Histological and biochemical analyses are performed as described for the MCD model.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HSD17B13 signaling pathway in NAFLD pathogenesis.
Caption: Typical workflow for NAFLD therapeutic development.
Caption: Comparison of HSD17B13 inhibitors' target vs. other NAFLD drugs.
Conclusion
The inhibition of HSD17B13 presents a novel and genetically validated strategy for the treatment of NAFLD. Early clinical data for HSD17B13 inhibitors are promising, demonstrating good safety profiles and target engagement. Compared to other therapeutic candidates that primarily target metabolic dysregulation or inflammation and fibrosis, HSD17B13 inhibitors offer a distinct mechanism of action focused on modulating lipid droplet function within hepatocytes. As the NAFLD therapeutic landscape evolves, HSD17B13 inhibitors like this compound and its counterparts could play a significant role, either as monotherapy or in combination with other agents, to address the multifaceted nature of this complex disease. Further clinical trials will be crucial to fully elucidate their efficacy and positioning in the management of NAFLD and NASH.
References
- 1. Non-Alcoholic Fatty Liver Disease: Translating Disease Mechanisms into Therapeutics Using Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fattyliver.ca [fattyliver.ca]
- 4. Madrigal Pharmaceuticals Announces New Data from the Phase 3 MAESTRO-NASH Study of Rezdiffra™ (resmetirom) Presented at the EASL Congress | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 5. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 6. news-medical.net [news-medical.net]
- 7. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 10. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS - Digestive Disease Week [ddw.digitellinc.com]
- 11. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Choosing Diet Based NASH Models [jax.org]
- 14. Mechanisms of hepatic steatosis in mice fed a lipogenic methionine choline-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utilization of animal models to investigate nonalcoholic steatohepatitis-associated hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Disposal of Research-Grade Chemical Compounds
A specific Safety Data Sheet (SDS) and detailed disposal procedures for Hsd17B13-IN-82 are not publicly available. For the proper and safe disposal of any chemical compound, including research-grade inhibitors like this compound, it is imperative to consult the material's specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS is a comprehensive document that provides critical safety information, including detailed instructions for handling, storage, and disposal.[1][2][3][4] In the absence of a specific SDS for this compound, researchers must adhere to general best practices for chemical waste disposal as dictated by their institution's Environmental Health and Safety (EHS) department and local regulations.
General Protocol for Chemical Waste Disposal in a Laboratory Setting
The disposal of laboratory chemical waste is a highly regulated process to ensure the safety of personnel and the protection of the environment.[5] The following steps outline a general workflow for the proper disposal of chemical waste.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical disposal.[1][2][5] Section 13 of the SDS, "Disposal Considerations," will provide specific guidance if available.[5] Even if this section is not complete, other sections on handling, storage, and personal protection offer valuable information.[5]
-
Identify and Segregate Waste: Never mix different chemical wastes unless explicitly instructed to do so by a standard protocol or your EHS department.[5] Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.[6] Waste should be segregated into compatible categories such as:
-
Halogenated organic solvents
-
Non-halogenated organic solvents
-
Acidic waste
-
Basic waste
-
Heavy metal waste
-
Solid chemical waste
-
-
Use Appropriate Waste Containers: Chemical waste must be stored in containers that are compatible with the chemical.[6][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[7] The container must be in good condition and have a secure, leak-proof lid.[5][6]
-
Properly Label Waste Containers: All chemical waste containers must be clearly labeled with their contents.[5][6] Use your institution's official hazardous waste tags.[6][7] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations or formulas)[5]
-
The approximate concentration or volume of each component
-
The date accumulation started
-
The name of the principal investigator or lab group
-
-
Store Waste Safely: Waste containers should be kept closed at all times except when adding waste.[6] Store waste in a designated satellite accumulation area within the laboratory, which should be at or near the point of generation.[8] Ensure secondary containment is used for liquid waste to capture any potential leaks.[6]
-
Arrange for Disposal: Once a waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a pickup.[5][6] Do not dispose of chemical waste down the drain or in the regular trash unless specifically permitted by your institution's guidelines for non-hazardous materials.[9][10]
General Chemical Disposal Workflow
The following diagram illustrates a generalized workflow for the safe disposal of chemical waste in a research environment.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. blog.vingapp.com [blog.vingapp.com]
- 3. medprodisposal.com [medprodisposal.com]
- 4. medicalwastefl.net [medicalwastefl.net]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Safe Chemical Waste Disposal [fishersci.com]
Comprehensive Safety and Handling Guide for Hsd17B13-IN-82
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) for Hsd17B13-IN-82 is not publicly available. This guide is based on best practices for handling potent, novel small molecule inhibitors and research chemicals of unknown toxicity. Researchers must conduct a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent enzyme inhibitor. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the unknown toxicity of this compound, a comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure.[1][2][3][4] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Hazard (e.g., handling sealed containers) | Safety glasses with side shields[3] | Single pair of nitrile gloves | Standard lab coat | Not generally required |
| Moderate-Hazard (e.g., weighing, preparing solutions in a ventilated enclosure) | Chemical splash goggles[3][5] | Double-gloving with nitrile gloves[3] | Flame-resistant lab coat[1][4] | Use within a certified chemical fume hood is the primary control.[2][6] |
| High-Hazard (e.g., potential for aerosol generation, cleaning spills) | Face shield worn over chemical splash goggles[3][5] | Heavy-duty, chemically resistant outer gloves over inner nitrile gloves (e.g., Silver Shield)[3][5] | Chemical-resistant apron over a flame-resistant lab coat[4] | Required if work cannot be performed in a fume hood or if ventilation is inadequate.[2] Consult EHS for proper respirator selection. |
Note: Always wear long pants and closed-toe shoes in the laboratory.[3][4]
Handling and Engineering Controls
Proper handling procedures and engineering controls are the primary methods for minimizing exposure to potent compounds like this compound.
Experimental Protocol for Handling:
-
Preparation: Before handling, designate a specific area for working with this compound. Ensure a chemical fume hood or other ventilated enclosure is certified and functioning correctly.[2][6]
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
-
Solution Preparation:
-
Prepare all solutions within a chemical fume hood.
-
Add solvent to the powdered compound slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date.[6]
-
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a designated, secure location away from incompatible materials. Follow any specific storage temperature and light sensitivity recommendations from the supplier.
Spill Management and Disposal Plan
Immediate and appropriate response to spills is critical to prevent exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated area.
-
Assess the Spill: Determine the nature and extent of the spill. For large or highly dispersed spills, contact your institution's EHS department immediately.
-
Don Appropriate PPE: Before cleaning, don the high-hazard PPE outlined in the table above.
-
Contain and Clean:
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For solid spills, gently cover the powder with a damp paper towel to avoid generating dust, then use an absorbent pad to clean the area. Do not dry sweep.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Collect Waste: Place all contaminated materials (absorbent, PPE, etc.) into a sealed, labeled hazardous waste container.
Disposal:
-
All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[7] Do not mix with other waste streams unless explicitly permitted.[7]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. sc.edu [sc.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. ucblueash.edu [ucblueash.edu]
- 7. merckmillipore.com [merckmillipore.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
